PRT-060318

Catalog No.
S548131
CAS No.
M.F
C18H24N6O
M. Wt
340.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PRT-060318

Product Name

PRT-060318

IUPAC Name

2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-(3-methylanilino)pyrimidine-5-carboxamide

Molecular Formula

C18H24N6O

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C18H24N6O/c1-11-5-4-6-12(9-11)22-17-13(16(20)25)10-21-18(24-17)23-15-8-3-2-7-14(15)19/h4-6,9-10,14-15H,2-3,7-8,19H2,1H3,(H2,20,25)(H2,21,22,23,24)/t14-,15+/m0/s1

InChI Key

NZNTWOVDIXCHHS-LSDHHAIUSA-N

SMILES

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NC3CCCCC3N

solubility

soluble in DMSO, not soluble in water.

Synonyms

2-(2-aminocyclohexylamino)-4-(m-tolylamino)pyrimidine-5-carboxamide, PRT 060318, PRT-060318, PRT060318

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)NC3CCCCC3N

Isomeric SMILES

CC1=CC(=CC=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCCC[C@@H]3N

The exact mass of the compound 2-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(3-Methylphenyl)amino]pyrimidine-5-Carboxamide is 340.20116 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Cyclohexylamines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PRT-060318 Syk inhibitor discovery

Author: Smolecule Technical Support Team. Date: February 2026

Discovery and Mechanism of Action

The discovery of PRT-060318 (PRT318) resulted from a high-throughput screening initiative of chemical libraries at Yamanouchi Pharmaceutical Co. [1] [2] [3]. The compound was optimized from the chemical class of 4-anilino-2-(2-aminoethylamino)pyrimidine-5-carboxamides to become a highly potent and specific inhibitor of spleen tyrosine kinase (Syk) [1].

  • Target & Potency: this compound is a novel, selective inhibitor of the tyrosine kinase Syk with an IC₅₀ of 4 nM in cell-free assays [4] [5] [3].
  • Selectivity: In a broad panel of kinase enzyme assays at a concentration of 50 nM, Syk kinase activity was inhibited by 92%, while all other kinases retained >70% of their activity, demonstrating high specificity [6] [2] [3].
  • Mechanism in HIT: In Heparin-Induced Thrombocytopenia (HIT), antibodies form complexes with Heparin-Platelet Factor 4 (PF4). These complexes cluster and activate the FcγRIIA receptor on platelets. The immunoreceptor tyrosine-based activation motif (ITAM) on FcγRIIA's cytoplasmic tail initiates a signaling cascade. Syk kinase is a crucial early component of this cascade. By inhibiting Syk, this compound blocks the entire downstream activation process, preventing platelet aggregation, granule secretion, and procoagulant activity [6] [1] [7].

The following diagram illustrates this targeted signaling pathway and the point of inhibition by this compound.

f HIT Signaling Pathway and this compound Inhibition Point HIT_IC HIT Immune Complex (Heparin-PF4 + Antibody) FcR FcγRIIA Receptor HIT_IC->FcR ITAM ITAM Phosphorylation FcR->ITAM Syk Syk Kinase Activation ITAM->Syk Downstream Downstream Signaling (PLCγ2, PI3K, Akt, p38 MAPK) Syk->Downstream Activation Platelet Activation & Procoagulant Response Downstream->Activation Inhibitor This compound Syk_Inhibition Syk Inhibition Inhibitor->Syk_Inhibition

This compound blocks Syk kinase, preventing HIT-induced platelet activation.

Summary of Preclinical Efficacy Data

The biological activity of this compound was validated through a series of in vitro and in vivo experiments.

In Vitro Profiling
Assay Type System/Model Key Finding / Effect of this compound Reference
Platelet Aggregation Human platelet-rich plasma (PRP) Completely inhibited HIT immune complex-induced aggregation. [6] [1]
Platelet Aggregation Human PRP stimulated with convulxin (GPVI agonist) Dose-responsively inhibited aggregation. No effect on ADP-induced aggregation. [1] [2]
Calcium Flux Human platelets Dose-responsively inhibited convulxin-induced intracellular calcium increase. [2] [3]
Serotonin Release Assay (SRA) Washed platelets with human HIT sera Inhibited platelet activation (tested at 1.0 μM). [6] [1]
B-cell Malignancies Chronic Lymphocytic Leukemia (CLL) cells Inhibited B-cell receptor (BCR) signaling, cell survival, and chemokine secretion. [4] [2]
In Vivo Efficacy
Model Species Dosing & Administration Key Outcome Reference
HIT Model Transgenic mice (expressing FcγRIIA & human PF4) 30 mg/kg, orally, twice daily Significantly reduced thrombocytopenia and thrombosis. [6] [1] [5]
Arterial Thrombosis Rabbit and pig models Intravenous infusion Significantly inhibited thrombosis without prolonging bleeding time. [5] [2]

Detailed Experimental Protocols

For your experimental work, here are the detailed methodologies from the key studies.

In Vitro Platelet Aggregation Assay (HIT IC-specific)
  • Objective: To evaluate the ability of this compound to inhibit platelet aggregation after stimulation by HIT immune complexes [1].
  • Methods:
    • Prepare HIT Immune Complexes: Mix recombinant human PF4 and heparin at a molar ratio of 1.5:1. Incubate at 37°C for 1 hour to form ultralarge complexes [1].
    • Prepare Platelets: Obtain human platelet-rich plasma (PRP) from healthy donors [1].
    • Incubation: Add 5 μL of the heparin-PF4 complex mixture (containing 5 μg hPF4) to PRP. Incubate with or without this compound (0-3 μM) for 15 minutes at 37°C with stirring in a final volume of 250 μL [1].
    • Initiate Aggregation: Add the HIT-like monoclonal antibody KKO (final concentration 80 μg/mL). Record the final percentage aggregation [1].
Serotonin Release Assay (SRA)
  • Objective: To examine the effect on platelet activation in the presence of human HIT sera, using the gold-standard confirmation assay [1].
  • Methods:
    • Prepare Platelets: Wash platelets and load them with ¹⁴C-serotonin [1].
    • Incubation: Incubate the washed, labeled platelets with This compound at 1.0 μM. Then incubate for 1 hour at room temperature with 0.1 or 100 IU/mL heparin and HIT sera. Include a vehicle-only control [1].
    • Measurement: Pellet the platelets by centrifugation. Measure the ¹⁴C-serotonin released into the supernatant by scintillation counting [1].
    • Analysis: Calculate the percentage of serotonin release. A positive result is typically >20% release with 0.1 IU/mL heparin and <20% with 100 IU/mL heparin [1].
In Vivo HIT Model
  • Objective: To determine the effect of this compound on HIT IC-induced thrombocytopenia and thrombosis in a live animal model [6] [1].
  • Methods:
    • Animal Model: Use transgenic HIT mice that are homozygous for both human FcγRIIA and human PF4, and null for mouse PF4 [1].
    • Induce HIT: Inject mice with the HIT-like antibody KKO (20 mg/kg, intraperitoneally) on day 0 [1].
    • Dosing Regimen:
      • Experimental Group: Receive This compound (30 mg/kg) orally via gavage, twice a day on days 1-7 [1].
      • Control Group: Receive vehicle only (sterile water) on the same schedule [1].
      • Both Groups: Receive heparin (1600 U/kg, subcutaneously) once daily [1].
    • Monitor Thrombocytopenia: Collect blood via the retro-orbital plexus daily from days 1-7. Measure platelet counts using an automated hematology analyzer [1].
    • Assess Thrombosis:
      • Infuse donor platelets labeled with a fluorescent dye (e.g., Alexa750-labeled anti-GPIX antibody) [1].
      • After 3 hours, perfuse and excise the lungs. Fix organs and image them to quantify thrombosis [1].

Formulation and Physicochemical Properties

For your experimental work, note these key details about the compound itself.

  • CAS Number: 1194961-19-7 (freebase) [4] [3].
  • Molecular Formula: C₁₈H₂₄N₆O [4] [3].
  • Molecular Weight: 340.42 g/mol (freebase) [4] [3].
  • Solubility:
    • In Vitro: Soluble in water (25 mg/mL, 73.44 mM) [4]. Also soluble in DMSO (75 mg/mL for 2HCl salt) [5].
  • Storage:
    • Powder: -20°C for 3 years [4].
    • Solution: -80°C for 2 years; -20°C for 1 year [4].

Current Status and Further Research

The available data primarily describes the preclinical profile of this compound. The search results do not indicate its progression into clinical trials for HIT. The promising preclinical data suggests that inhibiting the Syk pathway is a valid therapeutic approach for HIT [6] [7].

References

In Vitro & In Vivo Biological Data

Author: Smolecule Technical Support Team. Date: February 2026

PRT-060318 has been characterized extensively in preclinical models. The following table summarizes key experimental findings.

Assay Type Model/Cell Line Key Finding Reference
Kinase Specificity Panel of 270 kinases At 50 nM, inhibits Syk by 92%; other kinases retain >70% activity. [1] [2]
Platelet Aggregation Human Platelet-Rich Plasma (PRP) Completely inhibits HIT immune complex-induced aggregation. IC₅₀ = 2.5 µM for convulxin (GPVI agonist)-induced aggregation. No inhibition of ADP or thrombin-induced aggregation. [3] [4] [5]
B-cell Malignancies Chronic Lymphocytic Leukemia (CLL) cells Antagonizes B-cell receptor (BCR)-mediated survival; inhibits Syk and ERK phosphorylation; reduces chemokine secretion (CCL3, CCL4) and cell migration. [5] [6] [1]
In Vivo Efficacy Transgenic HIT mouse model Oral administration (30 mg/kg, twice daily) prevents antibody/heparin-induced thrombocytopenia and thrombosis. [3] [4] [6]
In Vivo Efficacy Rabbit and pig thrombosis models Intravenous infusion inhibits arterial thrombosis without prolonging bleeding time. [5]

Mechanism of Action & Signaling Pathway

This compound acts as an ATP-competitive inhibitor that blocks Syk kinase activity [7]. In conditions like HIT, antibodies form complexes with Platelet Factor 4 (PF4) and heparin. These immune complexes cluster and activate the platelet receptor FcγRIIA, which contains an ITAM (Immunoreceptor Tyrosine-based Activation Motif) domain in its cytoplasmic tail. ITAM phosphorylation creates a docking site for Syk. Once recruited and activated, Syk initiates a robust downstream signaling cascade that leads to platelet activation, aggregation, and procoagulant activity, causing both thrombocytopenia and thrombosis [3] [4]. By inhibiting Syk at the apex of this cascade, this compound prevents the pathological platelet activation in HIT.

Below is a diagram illustrating this core signaling pathway and the point of inhibition by this compound.

fifo HIT_IC HIT Immune Complex (PF4/Heparin/Antibody) FcR FcγRIIA Receptor HIT_IC->FcR ITAM ITAM Phosphorylation FcR->ITAM Syk Syk Activation ITAM->Syk Downstream Downstream Signaling (Calcium flux, PLCγ2) Syk->Downstream Outcome Platelet Activation & Thrombosis Downstream->Outcome PRT This compound PRT->Syk Inhibits

Key Experimental Protocols

For researchers, here are detailed methodologies for key experiments using this compound.

Platelet Aggregation Assay (HIT model)

This protocol tests the ability of this compound to prevent platelet aggregation induced by HIT immune complexes in vitro [4] [1].

  • Prepare HIT Immune Complexes: Mix recombinant human PF4 and heparin at a 1.5:1 molar ratio. Incubate at 37°C for 1 hour to form ultralarge complexes.
  • Prepare Platelet-Rich Plasma (PRP): Obtain PRP from healthy human donors.
  • Pre-incubation: Add 5 µL of the heparin-PF4 complex (containing 5 µg PF4) to PRP. Incubate with this compound (e.g., 0-3 µM) for 15 minutes at 37°C with stirring.
  • Initiate Aggregation: Add the HIT-like monoclonal antibody KKO to a final concentration of 80 µg/mL.
  • Measurement: Record the final percentage of aggregation using a platelet aggregometer.
Serotonin Release Assay (SRA)

The SRA is a gold-standard functional test for HIT antibodies, and this protocol details its use in evaluating Syk inhibition [4] [1].

  • Platelet Preparation: Wash human platelets and load them with ¹⁴C-serotonin.
  • Inhibition: Incubate the loaded platelets with this compound (e.g., 1.0 µM).
  • Activation: Add patient-derived HIT sera along with a low (0.1 IU/mL) and a high (100 IU/mL) concentration of heparin. Incubate for 1 hour at room temperature.
  • Measurement: Centrifuge the samples to pellet the platelets. Measure the radioactivity of ¹⁴C-serotonin in the supernatant by scintillation counting.
  • Interpretation: A positive result is indicated by >20% serotonin release with low heparin and <20% release with high heparin. Effective Syk inhibition should abolish this release pattern.
In Vivo HIT Mouse Model

This protocol evaluates the efficacy of this compound in a live animal model of HIT [3] [6].

  • Animal Model: Use transgenic mice that express human FcγRIIA and PF4.
  • Induce HIT: On day 0, inject mice intraperitoneally (IP) with the HIT-like antibody KKO (20 mg/kg).
  • Administer Inhibitor: From days 1 to 7, treat the experimental group orally with this compound (30 mg/kg) twice daily via gavage. The control group receives vehicle only.
  • Heparin Challenge: Administer heparin (1600 U/kg) subcutaneously once daily to trigger the HIT response.
  • Monitoring: Collect blood daily to monitor platelet counts. A Hemavet analyzer or similar system is used.
  • Thrombosis Assessment: Use imaging techniques (e.g., infusion of fluorescently labeled platelets) to quantify thrombosis in organs like the lungs after sacrifice.

Research Applications & Context

Beyond HIT, this compound is a valuable tool compound in basic research for elucidating Syk's role in various pathways.

  • Syk in GP1b-IX-V Signaling: A 2017 study used this compound and another Syk inhibitor (OXSI-2) to demonstrate that Syk kinase activity is dispensable for platelet activation signaling through the GP1b-IX-V receptor (the von Willebrand factor receptor), even though Syk itself becomes phosphorylated. This highlights the specificity of this compound and clarified a conflicting area in platelet biology [7].
  • B-cell Malignancies and Autoimmunity: Research on Chronic Lymphocytic Leukemia (CLL) cells shows that this compound inhibits B-cell receptor (BCR)-mediated survival, chemokine secretion, and cell migration, supporting the therapeutic investigation of Syk inhibitors in B-cell cancers and autoimmune disorders [5] [1].

References

Core Characteristics of PRT-318

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biochemical and pharmacological properties of PRT-318:

Property Description
Target Spleen Tyrosine Kinase (Syk) [1] [2]
IC₅₀ (Syk) 4 nM [1] [2]
Selectivity Novel, selective inhibitor; at 50 nM, it inhibits Syk by 92% while over 70% activity is retained for other profiled kinases [3] [1].
Chemical Structure 2-(((1R,2S)-2-aminocyclohexyl)amino)-4-(m-tolylamino)pyrimidine-5-carboxamide [4]
Molecular Weight 340.42 (freebase) [1]
CAS Number 1194961-19-7 (freebase) [1]

Mechanism of Action and Signaling Pathway

PRT-318 exerts its effects by inhibiting Syk, a cytoplasmic non-receptor tyrosine kinase that is crucial for signaling downstream of a variety of cell surface receptors in hematopoietic cells [5] [6] [7].

The following diagram illustrates the key signaling pathways mediated by Syk and the point of inhibition by PRT-318.

architecture BCR B-Cell Receptor (BCR) ITAM ITAM Phosphorylation (by Src-family Kinases) BCR->ITAM Engagement FcR Fcγ Receptor (e.g., FcγRIIA) FcR->ITAM Engagement Syk Syk Activation ITAM->Syk Recruits & Activates Downstream Downstream Signaling (PLCγ, PI3K, BTK, Vav) Syk->Downstream SykInh PRT-318 SykInh->Syk Inhibits Outcomes Cellular Outcomes (Activation, Proliferation, Migration, Survival) Downstream->Outcomes

Syk is activated when its tandem SH2 domains bind to phosphorylated Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) found in receptors like the B-Cell Receptor (BCR) and Fcγ Receptors (FcγR) [5] [6]. By inhibiting Syk, PRT-318 blocks the propagation of signals that lead to calcium mobilization, cytoskeletal reorganization, gene expression, and ultimately, cellular activation, proliferation, and migration [5] [8].

Key Preclinical Findings and Experimental Data

PRT-318 has been investigated in various disease models, primarily focusing on hematologic cancers and heparin-induced thrombocytopenia.

Chronic Lymphocytic Leukemia (CLL) and B-Cell Malignancies

In vitro studies using primary CLL cells demonstrated that PRT-318 effectively antagonizes survival signals. The table below summarizes its activity in CLL models [8].

Assay Type Experimental Detail PRT-318 Effect / Result
Cell Viability CLL cells co-cultured with nurse-like cells (NLC) Antagonized pro-survival signals from the microenvironment [8].
BCR Signaling CLL cells stimulated with anti-IgM Inhibited phosphorylation of Syk and ERK [8].
Chemokine Secretion Measurement of CCL3 and CCL4 after BCR stimulation Inhibited BCR-dependent secretion [8].
Cell Migration Migration towards CXCL12 and CXCL13 Inhibited chemokine-directed migration and migration beneath stromal cells [8].
Heparin-Induced Thrombocytopenia (HIT)

HIT is a dangerous prothrombotic disorder triggered by antibodies that form immune complexes (ICs) which activate platelets via the FcγRIIA receptor, an ITAM-bearing receptor [9] [3].

  • In Vitro: PRT-318 completely inhibited HIT immune complex-induced aggregation of human and transgenic mouse platelets. It also inhibited platelet activation in the serotonin release assay (SRA), the gold standard for HIT antibody detection [3].
  • In Vivo: In a transgenic mouse model of HIT, oral PRT-318 (30 mg/kg, twice daily) significantly prevented antibody-induced thrombocytopenia and reduced thrombosis in the lungs [9] [3].
Antithrombotic Efficacy

Beyond HIT, PRT-318 has shown antithrombotic activity. In pig and rabbit models of arterial thrombosis, intravenous PRT-318 significantly inhibited thrombosis without prolonging bleeding time. This is attributed to its ability to completely inhibit collagen (GPVI)-mediated platelet aggregation while sparing the pathways involved in hemostasis [2].

Experimental Protocols from Key Studies

Here are the methodologies for some of the core experiments cited, which you can adapt for research planning.

Platelet Aggregation Assay (HIT model) [3]
  • Objective: To test the ability of PRT-318 to inhibit platelet aggregation induced by HIT immune complexes.
  • Methods:
    • Prepare HIT Immune Complexes: Mix recombinant human PF4 and heparin at a 1.5:1 molar ratio. Incubate at 37°C for 1 hour to form ultralarge complexes.
    • Prepare Platelet-Rich Plasma (PRP): Obtain human blood from healthy donors and prepare PRP.
    • Pre-incubation: Incubate PRP with PRT-318 (e.g., 0-3 µM) or vehicle control for 15 minutes at 37°C with stirring.
    • Induce Aggregation: Add the HIT-like monoclonal antibody KKO (final concentration 80 µg/mL) to the PRP to initiate aggregation.
    • Measurement: Record the final percentage aggregation using an aggregometer.
BCR Signaling Inhibition in CLL Cells [8]
  • Objective: To assess the effect of PRT-318 on Syk phosphorylation and downstream signaling after BCR engagement.
  • Methods:
    • Cell Culture: Use primary CLL cells or a relevant B-cell line.
    • Pre-treatment: Pre-incubate cells with PRT-318 for a defined period (e.g., 1-2 hours).
    • Stimulation: Activate the BCR pathway using anti-human IgG/IgM (e.g., 5 µg/mL for 30 minutes at 37°C).
    • Cell Lysis: Pellet cells and lyse in RIPA buffer containing protease and phosphatase inhibitors.
    • Analysis: Subject lysates to SDS-PAGE and Western blotting. Probe membranes with antibodies against:
      • Phospho-Syk (Tyr352)
      • Total Syk
      • Phospho-ERK
      • Total ERK
In Vivo HIT Model [3]
  • Objective: To evaluate the efficacy of PRT-318 in preventing thrombocytopenia and thrombosis in a living organism.
  • Animal Model: Transgenic mice expressing human FcγRIIA and PF4.
  • Protocol:
    • Induce HIT: Inject mice intraperitoneally with the HIT-like antibody KKO (20 mg/kg) on day 0.
    • Drug Administration: On days 1-7, administer PRT-318 (e.g., 30 mg/kg) or vehicle control orally via gavage, twice daily.
    • Heparin Challenge: Inject all mice with heparin (1600 U/kg, subcutaneously) once daily.
    • Monitor Thrombocytopenia: Collect blood daily via retro-orbital bleeding and measure platelet counts using an automated hematology analyzer.
    • Assess Thrombosis: At sacrifice, perfuse lungs and use a novel thrombosis visualization technique (e.g., imaging of infused Alexa750-labeled platelets) to quantify thrombosis.

Clinical Context and Other Syk Inhibitors

While PRT-318 itself remains in preclinical and early clinical development, other Syk inhibitors have advanced further, providing context for its potential application.

  • Fostamatinib (R788): The first oral Syk inhibitor developed; approved for immune thrombocytopenia (ITP). Its active metabolite is R406. Its development highlighted dose-limiting toxicities like diarrhea, neutropenia, and hypertension, which spurred the search for more selective inhibitors [6].
  • Entospletinib (GS-9973): A second-generation, highly selective Syk inhibitor. It has shown promising clinical activity in patients with relapsed or refractory CLL and NHL, and is being evaluated in acute myeloid leukemia (AML), particularly in HOXA9/MEIS1 high-expressing leukemias [6] [10].
  • Cerdulatinib (PRT062070): A dual inhibitor of Syk and JAK kinases, also in clinical development [6].

The search for Syk inhibitors is an active field in oncology and inflammation, with a focus on improving selectivity and managing resistance mechanisms, such as the upregulation of inflammatory pathways identified in SYK inhibitor-resistant AML cells [10].

References

PRT-060318 and the Serotonin Release Assay: Application Notes for HIT Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PRT-060318 and HIT

Heparin-Induced Thrombocytopenia (HIT) is a prothrombotic drug reaction caused by antibodies that recognize complexes of platelet factor 4 (PF4) and heparin. These immune complexes (HIT IC) activate platelets via their FcγRIIA receptors, leading to thrombocytopenia and potentially life-threatening thrombosis [1] [2]. The spleen tyrosine kinase (Syk) is a critical signaling component downstream of the FcγRIIA, making it an attractive therapeutic target for interrupting the HIT pathogenesis cascade [1].

This compound (also known as PRT318) is a novel, potent, and selective small-molecule inhibitor of Syk. It was discovered through high-throughput screening and subsequent optimization of 4-anilino-2-(2-aminoethylamino) pyrimidine-5-carboxamides [1]. Its mechanism of action involves blocking the Syk-dependent signaling pathway that is essential for HIT immune complex-mediated platelet activation.

The Serotonin Release Assay (SRA) is considered a gold-standard functional assay for HIT diagnosis because it detects the presence of pathogenic, platelet-activating antibodies [3] [4] [5]. It measures the ability of patient serum to induce heparin-dependent release of serotonin from donor platelets, which directly correlates with the in vivo platelet activation potential in HIT [6] [4].

This compound: Mechanism of Action and Key Properties

Mechanistic Insights

This compound exerts its effects by specifically inhibiting Syk kinase activity. Upon engagement of the FcγRIIA by HIT immune complexes, the immunoreceptor tyrosine-based activation motif (ITAM) is phosphorylated, creating a docking site for Syk. Once recruited, Syk becomes activated and propagates signals that lead to platelet activation, aggregation, and procoagulant microparticle release [1]. By directly inhibiting Syk, this compound blocks this entire downstream cascade.

The following diagram illustrates the signaling pathway targeted by this compound:

G A HIT Immune Complex (PF4/Heparin/IgG) B Platelet FcγRIIA A->B Binds C ITAM Phosphorylation B->C Cross-linking D Syk Kinase Recruitment C->D E Downstream Signaling (Calcium Flux, ERK) D->E Syk Activates F Platelet Activation & Serotonin Release E->F G This compound G->D Inhibits

Physicochemical and Pharmacological Profile

This compound demonstrates high potency and selectivity. It inhibits purified Syk kinase with an IC₅₀ of 4 nM [7] [8]. In a broad panel of kinase enzyme assays, a 50 nM concentration of this compound inhibited Syk kinase activity by 92%, while the activities of all other kinases tested retained more than 70% of their function, underscoring its exceptional selectivity [7] [8].

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₈H₂₄N₆O
Molecular Weight 340.42 g/mol
CAS Number 1194961-19-7
Appearance Light yellow to yellow solid powder
Solubility DMSO

Table 2: Biological Activity of this compound

Assay Type Finding Reference
In Vitro Kinase Profiling 92% inhibition of Syk at 50 nM; >70% activity retained for all other kinases. [7]
Human Platelet Aggregation Dose-responsively inhibited convulxin-induced aggregation. [7] [8]
Calcium Flux Dose-responsively inhibited convulxin-induced intracellular calcium increases. [7] [8]
HIT Model (Human Platelets) Completely inhibited HIT immune complex-induced platelet aggregation. [1]
HIT Model (Mouse, in vivo) Prevented thrombocytopenia and thrombosis; significantly higher nadir platelet counts. [1] [9]

The Serotonin Release Assay (SRA): Principles and Protocols

Principles of the SRA

The SRA is a functional test that measures the release of serotonin from the dense granules of activated platelets. In the context of HIT, patient serum containing HIT antibodies is incubated with washed donor platelets and therapeutic (low) concentrations of heparin. If pathogenic antibodies are present, they form complexes with PF4/heparin, bind to platelet FcγRIIA receptors, and activate the platelets, leading to serotonin release. The specificity of the reaction is confirmed by the inhibition of release in the presence of high concentrations of heparin [3] [4] [5].

Detailed SRA Protocol

The following protocol is synthesized from published methodologies and clinical laboratory specifications [1] [4] [5].

3.2.1 Specimen Collection and Preparation
  • Patient Specimen: Collect blood into a red-top tube (no anticoagulant) to obtain serum. Centrifuge to separate serum and freeze at -20°C if not testing immediately.
  • Donor Platelets: Obtain blood from healthy donors not taking anti-platelet medications. Prepare washed platelets resuspended in a suitable buffer.
  • Platelet Labeling (for 14C-SRA): Incubate washed platelets with 14C-serotonin to allow uptake into dense granules. Remove excess radiolabel by washing.
3.2.2 Experimental Procedure
  • Reaction Setup: Aliquot washed donor platelets (labeled or unlabeled) into a series of tubes.
  • Additions: To the platelets, add:
    • Patient serum (or control sera).
    • Low-dose heparin (0.1 U/mL) to form antigenic complexes.
    • High-dose heparin (100 U/mL) for the specificity control.
  • Incubation: Incubate the reaction mixtures for 1 hour at room temperature with gentle agitation.
  • Termination and Measurement: Centrifuge the samples to pellet the platelets.
    • 14C-SRA: Measure the radioactivity (14C-serotonin) in the supernatant using a scintillation counter.
    • HPLC-MS/MS (non-radioactive): Quantify the amount of endogenous serotonin in the supernatant using liquid chromatography with tandem mass spectrometry [5].
3.2.3 Interpretation of Results
  • Positive SRA: ≥20% serotonin release with low-dose heparin, which decreases to <20% with high-dose heparin.
  • Negative SRA: <20% serotonin release with both low- and high-dose heparin.
  • Indeterminate SRA: ≥20% serotonin release with both low- and high-dose heparin, which may indicate non-HIT dependent platelet activation [5].

Application Note: Using this compound to Inhibit HIT in an SRA

This section details a specific protocol for demonstrating the efficacy of this compound in blocking HIT antibody-mediated platelet activation in the SRA.

Objective

To assess the ability of this compound to inhibit platelet activation and serotonin release induced by HIT immune complexes.

Materials
  • Test Item: this compound (e.g., from commercial suppliers like Invivochem [8]).
  • Controls: Strong and weak positive HIT sera, negative normal human serum.
  • HIT Immune Complex: Can be prepared by mixing recombinant human PF4 and heparin at an optimal molar ratio (e.g., 1.5:1) [1] or by using a monoclonal HIT-like antibody (e.g., KKO).
  • Other Materials: Washed donor platelets, heparin, and equipment for SRA.
Step-by-Step Protocol
  • Pre-incubation: Incubate washed donor platelets with varying concentrations of this compound (e.g., 0-3 µM) for 15 minutes at 37°C [1].
  • Activation: Add HIT serum or pre-formed HIT immune complexes along with low-dose heparin (0.1 U/mL) to the platelets.
  • Incubation: Continue incubation for 1 hour at room temperature with stirring.
  • Measurement: Terminate the reaction and quantify serotonin release per the SRA protocol.
  • Data Analysis: Calculate the percentage inhibition of serotonin release relative to the vehicle control.
Expected Results

This compound should produce a dose-dependent inhibition of serotonin release. A concentration of 1.0 µM this compound has been shown to effectively inhibit platelet activation in the presence of human HIT sera in the SRA [1]. This confirms that Syk inhibition is a viable strategy to block the FcγRIIA-mediated platelet activation central to HIT pathogenesis.

Troubleshooting and Technical Considerations

  • Donor Variability: The responsiveness of donor platelets to HIT antibodies can vary. Using platelets from selected responsive donors or pooling from multiple donors is recommended for consistent results [3].
  • Drug Interference: Patient use of ticagrelor can interfere with the SRA, potentially yielding a false-negative result [5].
  • Specificity of this compound: As a selective Syk inhibitor, this compound is expected to block activation via the FcγRIIA and GPVI pathways but not through G-protein coupled receptors like ADP or thrombin [7] [8]. This specificity should be confirmed in control experiments.
  • Alternative Methods: For laboratories unable to use radioactive materials, validated non-radioactive SRA methods using HPLC-MS/MS are available and provide equivalent performance [5].

Conclusion

The integration of the classic Serotonin Release Assay with the modern pharmacological tool this compound provides a powerful experimental system for HIT research. The protocols outlined herein allow researchers to quantitatively demonstrate the critical role of Syk kinase in HIT pathogenesis and to evaluate the efficacy of Syk inhibition as a potential therapeutic strategy. The high selectivity and potency of this compound make it an excellent compound for validating Syk as a drug target for HIT and other immune-mediated conditions.

References

PRT-060318 in chronic lymphocytic leukemia CLL

Author: Smolecule Technical Support Team. Date: February 2026

Syk and its Role in CLL Pathogenesis

Syk is a critical signaling molecule in the B-Cell Receptor (BCR) pathway, which is a key driver of pathogenesis in CLL and other B-cell malignancies [1]. The diagram below illustrates Syk's role and the mechanism of PRT-060318.

g Syk Inhibition in the B-Cell Receptor (BCR) Signaling Pathway BCR Engagement BCR Engagement Syk Activation Syk Activation BCR Engagement->Syk Activation Downstream Signaling\n(e.g., ERK, NF-κB) Downstream Signaling (e.g., ERK, NF-κB) Syk Activation->Downstream Signaling\n(e.g., ERK, NF-κB) CLL Cell Survival CLL Cell Survival Downstream Signaling\n(e.g., ERK, NF-κB)->CLL Cell Survival CLL Cell Proliferation CLL Cell Proliferation Downstream Signaling\n(e.g., ERK, NF-κB)->CLL Cell Proliferation Tissue Homing\n(CXCL12, CXCL13) Tissue Homing (CXCL12, CXCL13) Downstream Signaling\n(e.g., ERK, NF-κB)->Tissue Homing\n(CXCL12, CXCL13) This compound This compound This compound->Syk Activation Inhibits

In CLL, this pathway is often constitutively active, providing pro-survival and pro-proliferative signals to the leukemic cells [1]. Furthermore, Syk-mediated signaling is integral to the migration and homing of CLL cells into protective tissue niches, such as lymph nodes and bone marrow [1].

Quantitative Profiling of this compound

The tables below summarize key quantitative data on the potency and selectivity of this compound.

Table 1: Kinase Inhibition Profile of this compound

Kinase IC₅₀ or % Inhibition Experimental Context
Syk IC₅₀ = 4 nM [2] Cell-free assay
Syk 92% inhibition at 50 nM [3] Broad kinase panel
ZAP-70 >70% activity retained at 50 nM [3] Selectivity assessment
Src Family Kinases >70% activity retained at 50 nM [3] Selectivity assessment

Table 2: Cellular and In Vivo Responses in CLL Models

Assay Type Observed Effect Reference
Cell Viability Antagonizes CLL cell survival after BCR triggering [3]. [3]
Signaling Inhibits phosphorylation of Syk and ERK after BCR triggering [3]. [3] [2]
Chemokine Secretion Inhibits BCR-dependent secretion of CCL3 and CCL4 [3]. [3]
Cell Migration Inhibits migration towards CXCL12 and CXCL13, and beneath stromal cells [3]. [3]

Detailed Experimental Protocols

Here are standardized protocols for key experiments assessing the efficacy of this compound in CLL models.

Protocol 1: Inhibition of BCR-Mediated Signaling and Viability

This protocol evaluates the ability of this compound to block proximal BCR signaling and induce cell death.

  • Primary Cells: Peripheral blood mononuclear cells (PBMCs) isolated from CLL patients.
  • Reagents: this compound (prepared as a 10 mM stock in DMSO), anti-human IgM (F(ab')₂ fragment, 10-20 µg/mL), RPMI-1640 medium with 10% FBS.
  • Procedure:
    • Isolate CLL PBMCs and seed in 24-well plates at a density of 10 x 10⁶ cells/mL.
    • Pre-incubate cells with this compound (e.g., 0.1 - 2 µM) or vehicle control (DMSO) for 1-2 hours.
    • Stimulate cells with anti-IgM for a defined period:
      • For signaling (Western Blot): 5-10 minutes. Lyse cells and analyze lysates for phospho-Syk (Tyr525/526) and phospho-ERK.
      • For viability (CellTiter-Glo): 24-72 hours. Measure viability using a luminescent cell viability assay.
  • Data Analysis: Express results as percentage inhibition relative to stimulated, vehicle-treated controls. Calculate IC₅₀ values using non-linear regression.
Protocol 2: Disruption of Microenvironmental Protection and Migration

This protocol tests the compound's ability to overcome protective signals from the stromal microenvironment and inhibit CLL cell migration.

  • Co-culture Setup:
    • Generate Nurse-Like Cells (NLCs) by culturing CLL PBMCs for 10-14 days.
    • Carefully harvest non-adherent CLL cells and re-seed them onto the established NLC layer.
    • Treat co-cultures with this compound (0.5 - 2 µM) or vehicle control.
    • After 48-72 hours, collect non-adherent CLL cells and quantify apoptosis (e.g., by Annexin V/PI staining and flow cytometry).
  • Migration Assay (Transwell):
    • Pre-treat CLL cells (10⁷ cells/mL) with this compound or vehicle for 1 hour.
    • Place cell suspension in the top chamber of a Transwell insert (5 µm pore size).
    • Add chemoattractant (CXCL12 or CXCL13) to the lower chamber.
    • Incubate for 3 hours at 37°C.
    • Count cells that migrated to the lower chamber using flow cytometry.
  • Data Analysis: Compare the percentage of apoptotic cells and the number of migrated cells between treated and control groups.

Application Notes for Drug Development

  • Therapeutic Rationale: Targeting Syk with this compound offers a strategic approach to uncouple CLL cells from essential microenvironmental survival and homing signals [1] [3]. This is particularly relevant for disrupting the protective lymph node and bone marrow niches.
  • Combination Potential: Given the complex signaling in CLL, this compound may be synergistic with other agents. High-throughput screening has identified that inhibitors of the BCR pathway (like Syk inhibitors) can interact favorably with PI3K-AKT-mTOR inhibitors, Bcl-2 family inhibitors, and certain chemotherapeutic agents [4].
  • Differentiation from BTK Inhibitors: As an orally bioavailable Syk inhibitor, this compound represents a distinct therapeutic class from the established Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Ibrutinib, Acalabrutinib) [5]. It acts upstream of BTK in the BCR signaling cascade, providing a alternative or complementary mechanism of action [1].

References

PRT-060318 heparin-induced thrombocytopenia HIT model

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Syk Inhibition in HIT

HIT is a drug-induced immune condition where antibodies target complexes of Heparin and Platelet Factor 4 (PF4). These HIT immune complexes (ICs) cluster the receptor FcγRIIA on platelets. FcγRIIA contains an ITAM motif that, when engaged, recruits and activates the tyrosine kinase Syk. Syk activation initiates a robust signaling cascade leading to platelet activation, aggregation, and prothrombotic events [1].

PRT-060318 (PRT318) is a novel, selective Syk inhibitor that blocks this FcγRIIA-mediated signaling pathway. It binds to Syk with high affinity, preventing its phosphorylation and subsequent activation of downstream effectors like Phosphoinositide 3-kinase (PI3K), Akt, and Phospholipase Cγ2 (PLCγ2). This inhibition effectively prevents HIT IC-induced platelet aggregation and thrombosis [1] [2].

The diagram below illustrates this signaling pathway and the point of inhibition by this compound.

G HIT_IC HIT Immune Complex (PF4/Heparin + Antibody) FcgammaRIIA FcγRIIA Receptor HIT_IC->FcgammaRIIA ITAM ITAM Phosphorylation FcgammaRIIA->ITAM Syk Syk Activation ITAM->Syk Downstream Downstream Signaling (PI3K, Akt, PLCγ2) Syk->Downstream Activation Platelet Activation & Aggregation Downstream->Activation Thrombosis Thrombocytopenia & Thrombosis Activation->Thrombosis PRT318 This compound PRT318->Syk Inhibits

Diagram 1: this compound inhibits the Syk-dependent signaling pathway in HIT. The green arrow shows the inhibitory action of this compound blocking the signal leading to platelet activation and thrombosis.

Quantitative Profile of this compound

The table below summarizes key quantitative data for this compound.

Parameter Value Details / Assay
IC₅₀ (Syk Kinase) 4 nM Cell-free assay [2] [3].
Specificity 92% Syk inhibition at 50 nM Retains >70% activity for other kinases at this concentration [1].
In Vivo Efficacy (Mice) 30 mg/kg Oral gavage, twice daily [1].
HIT Antibody (KKO) Dose 20 mg/kg Intraperitoneal injection (in vivo model) [1].
Heparin Dose 1600 U/kg Subcutaneous injection (in vivo model) [1].

In Vitro Experimental Protocols

Platelet Aggregation Assay

This protocol tests the ability of this compound to inhibit platelet aggregation induced by HIT immune complexes [1].

  • Platelet Preparation: Prepare human platelet-rich plasma (PRP) from healthy donors.
  • HIT IC Formation: Mix recombinant human PF4 and heparin at a 1.5:1 molar ratio. Incubate at 37°C for 1 hour to form ultralarge complexes.
  • Inhibition: Incubate PRP with this compound (e.g., 0-3 µM) for 15 minutes at 37°C with stirring.
  • Activation & Measurement: Initiate aggregation by adding the HIT-like monoclonal antibody KKO (final concentration 80 µg/mL). Record the percentage of aggregation.
Serotonin Release Assay (SRA)

The SRA is a confirmatory test for HIT antibody activity and is used to validate the inhibitor's efficacy [1].

  • Platelet Preparation: Use washed platelets loaded with ¹⁴C-serotonin.
  • Inhibition: Pre-incubate platelets with this compound (1.0 µM).
  • Activation: Incubate platelets with patient HIT sera in the presence of low (0.1 IU/mL) and high (100 IU/mL) heparin concentrations.
  • Measurement: Centrifuge and measure ¹⁴C-serotonin in the supernatant via scintillation counting. A positive result is >20% release with low heparin and <20% with high heparin.

In Vivo Experimental Protocol: HIT Mouse Model

The following workflow details the key steps for evaluating this compound in a transgenic HIT mouse model [1].

G Start Transgenic HIT Mouse Model (Expresses human FcγRIIA & PF4) Day0 Day 0: Administer KKO Antibody (20 mg/kg, i.p.) Start->Day0 Grouping Grouping Day0->Grouping Group1 Experimental Group (this compound) Grouping->Group1 Group2 Control Group (Vehicle) Grouping->Group2 Day1_7 Days 1-7: Group1->Day1_7 Group2->Day1_7 Treat1 This compound (30 mg/kg, p.o., b.i.d.) Day1_7->Treat1 Treat2 Vehicle (p.o., b.i.d.) Day1_7->Treat2 Heparin Heparin (1600 U/kg, s.c., once daily) Treat1->Heparin Treat2->Heparin Monitor Monitor Platelet Counts (Days 1-7) Heparin->Monitor Terminus Assess Thrombosis (e.g., via Lung Imaging) Monitor->Terminus

Diagram 2: In vivo workflow for evaluating this compound in a HIT mouse model. i.p.: intraperitoneal; p.o.: per os (oral); s.c.: subcutaneous; b.i.d.: twice a day.

Key Steps:

  • Animals: Use transgenic mice that are homozygous for human FcγRIIA and PF4 [1].
  • HIT Induction: On day 0, administer KKO (a HIT-like antibody) via intraperitoneal injection (20 mg/kg) [1].
  • Treatment: From days 1 to 7:
    • Experimental Group: Administer this compound (30 mg/kg in water) orally via gavage, twice daily [1].
    • Control Group: Administer vehicle (sterile water) on the same schedule [1].
    • Heparin Challenge: Both groups receive a daily subcutaneous injection of heparin (1600 U/kg) [1].
  • Monitoring: Collect blood daily (days 1-7) to monitor platelet counts. Nadir platelet counts in this compound-treated mice are significantly higher than in controls [1].
  • Thrombosis Assessment: On day 7, sacrifice animals and excise lungs for imaging. A novel visualization technique shows this compound-treated mice have significantly reduced thrombosis [1].

Discussion for Researchers

  • Key Findings: this compound represents a targeted, orally bioavailable therapeutic strategy for HIT. It completely inhibits HIT IC-induced platelet aggregation in vitro and significantly reduces both thrombocytopenia and thrombosis in vivo without affecting G-protein coupled receptor pathways (e.g., ADP or thrombin), suggesting a potentially favorable safety profile [1] [2].
  • Broader Implications: Targeting Syk addresses the core pathophysiology of HIT. Another Syk inhibitor, R406, has also been shown to inhibit HIT antibody-induced tissue factor expression in monocytes, indicating that Syk inhibition may provide a dual anti-thrombotic mechanism by targeting both platelets and monocytes [4].

References

Comprehensive Application Notes and Protocols for PRT-060318 in the Inhibition of Convulxin-Induced Platelet Aggregation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PRT-060318 and its Mechanism of Action

This compound (also known as PRT318) is a novel, potent, and highly selective inhibitor of the spleen tyrosine kinase (Syk), a key signaling molecule in various immune and cellular responses [1]. Syk kinase plays a critical role in signal transduction pathways downstream of immunoreceptor tyrosine-based activation motif (ITAM)-coupled receptors, including the glycoprotein VI (GPVI) receptor on platelets [2] [3]. Convulxin, a protein isolated from snake venom, is a powerful agonist of the GPVI receptor. Its binding triggers a signaling cascade that involves Syk activation and ultimately leads to platelet aggregation [4] [3].

The mechanistic basis for this compound's action lies in its specific inhibition of Syk kinase activity. By binding to Syk, this compound prevents the phosphorylation and activation of downstream effectors, thereby blocking signal propagation from receptors like GPVI [1] [2]. This inhibition effectively suppresses convulxin-induced platelet activation without affecting pathways initiated by other agonists, such as ADP, which signal through G-protein coupled receptors (GPCRs) [5].

Quantitative Data Summary

The following tables summarize key quantitative data from biochemical and cellular studies on this compound.

Table 1: Physicochemical and Biochemical Properties of this compound

Property Value / Description
Molecular Formula C₁₈H₂₄N₆O [1]
Molecular Weight 340.42 g/mol [1]
CAS Number 1194961-19-7 [1]
Target Syk Tyrosine Kinase [1]
IC₅₀ for Syk 4 nM [1]
Syk Inhibition at 50 nM 92% inhibition [1]
Selectivity at 50 nM Other kinases retain >70% activity [1]

Table 2: Functional Effects of this compound in Cellular and In Vivo Models

Model / Assay Key Findings Reference
In Vitro: Convulxin-Induced Human Platelet Aggregation Dose-responsive inhibition of aggregation. [1] [5]
In Vitro: Convulxin-Induced Calcium Flux Dose-responsive inhibition of intracellular calcium increase. [1] [5]
In Vitro: HIT Immune Complex-Induced Aggregation Complete inhibition of human and transgenic HIT mouse platelet aggregation. [2]
In Vivo: Transgenic HIT Mouse Model Orally dosed this compound (30 mg/kg, twice daily) significantly reduced thrombocytopenia and thrombosis. [2]
Ex Vivo: Anti-Thrombotic Activity Inhibited arterial thrombosis in rabbit and pig models without prolonging ear bleeding time. [5]

Detailed Experimental Protocols

This compound Activity in Convulxin-Induced Platelet Aggregation

This protocol assesses the inhibitory effect of this compound on platelet aggregation specifically triggered by the GPVI agonist convulxin [1] [2].

  • Materials:

    • This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and further dilute in buffer.
    • Human Platelet-Rich Plasma (PRP): Obtain blood from healthy donors with informed consent. Centrifuge blood at low speed (e.g., 180 × g for 15-20 minutes) to obtain PRP.
    • Agonists: Convulxin (GPVI agonist) and ADP (GPCR agonist) as a control.
    • Equipment: Plate aggregometer (e.g., 96-well plate reader or light transmission aggregometer).
  • Procedure:

    • Preparation: Incubate PRP with varying concentrations of this compound (e.g., 0-3 µM) or vehicle control for 15 minutes at 37°C with stirring.
    • Stimulation: Initiate aggregation by adding convulxin at a final predetermined concentration (e.g., 10-50 ng/mL). For control comparisons, stimulate parallel samples with ADP.
    • Measurement: Record the percentage of aggregation over time (typically 5-10 minutes) by monitoring light transmission.
    • Analysis: Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control to determine the dose-response relationship.
This compound Effect on Convulxin-Induced Intracellular Calcium Mobilization

This protocol measures the impact of this compound on the early signaling event of calcium release, which is downstream of Syk activation [1] [6].

  • Materials:

    • Washed Human Platelets: Prepare platelets from PRP by further centrifugation and washing in a calcium-free buffer. Resuspend in a buffer containing calcium.
    • Calcium-Sensitive Dye: Fluo-3 AM or an equivalent intracellular calcium indicator.
    • Equipment: Fluorometer or fluorescence-capable plate reader (e.g., Flex Station).
  • Procedure:

    • Loading: Incubate washed platelets with the calcium-sensitive dye (e.g., Fluo-3 AM, 2-5 µM) for 30-45 minutes at 37°C in the dark.
    • Inhibition: Aliquot the dye-loaded platelets and pre-incubate with this compound or vehicle control for 15-30 minutes.
    • Stimulation and Measurement: Transfer platelets to a pre-warmed plate and record the baseline fluorescence. Stimulate with convulxin and monitor the fluorescence intensity in real-time to quantify the change in intracellular calcium concentration ([Ca²⁺]ᵢ).
    • Analysis: Compare the peak fluorescence or area under the curve for this compound-treated samples against the control to determine the extent of inhibition.
Analysis of Syk Phosphorylation by Immunoblotting

This protocol evaluates the direct molecular target of this compound by measuring the phosphorylation status of Syk and its downstream substrate following convulxin stimulation [3].

  • Materials:

    • Washed Human Platelets or Relevant Cell Line (e.g., DHL4 B-cells).
    • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Antibodies: Anti-phospho-Syk (Y352 and Y525/526), anti-total Syk, anti-phospho-PLCγ2 (Y759), and corresponding HRP-conjugated secondary antibodies.
    • Equipment: SDS-PAGE and western blotting apparatus.
  • Procedure:

    • Stimulation and Lysis: Pre-incubate platelets or cells with this compound for 1 hour. Stimulate with convulxin (e.g., 5-10 minutes). Pellet cells by centrifugation and lyse in ice-cold lysis buffer.
    • Protein Separation and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.
    • Immunoblotting: Probe the membrane with specific primary antibodies against phosphorylated and total proteins, followed by incubation with HRP-conjugated secondary antibodies.
    • Detection and Analysis: Detect bands using enhanced chemiluminescence (ECL) and visualize with a chemiluminescence imager. Quantify band intensities to assess the level of phosphorylation inhibition by this compound.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz DOT language, illustrate the signaling pathway targeted by this compound.

Convulxin-Induced GPVI Signaling and Syk Inhibition Pathway

This diagram outlines the core signaling cascade initiated by convulxin binding to the GPVI receptor and highlights the precise point of inhibition by this compound.

GPVI_Syk_Pathway Convulxin Convulxin GPVI GPVI Convulxin->GPVI SFK Src Family Kinases (SFK) GPVI->SFK Syk Syk SFK->Syk Phosphorylation (Y352) LAT LAT (Linker for Activation of T cells) Syk->LAT PLCG2 PLCγ2 Syk->PLCG2 Phosphorylation (Y759) LAT->PLCG2 PKC Protein Kinase C (PKC) PLCG2->PKC Ca_Mobilization Ca²⁺ Mobilization PLCG2->Ca_Mobilization Aggregation Platelet Aggregation PKC->Aggregation Ca_Mobilization->Aggregation PRT060318 This compound PRT060318->Syk Inhibits Kinase Activity

References

Comprehensive Application Notes & Protocols for PRT-060318: A Novel Syk Inhibitor for B-Cell Receptor Signaling Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

PRT-060318 (also known as PRT318) represents a novel selective inhibitor of spleen tyrosine kinase (Syk) that has demonstrated significant potential for investigating B-cell receptor (BCR) signaling pathways and developing therapeutic interventions for hematological malignancies and immune disorders. Syk is a crucial non-receptor tyrosine kinase that plays an essential role in immunoreceptor signaling, including BCR-mediated activation in B-cells and Fc receptor signaling in various immune cells. The molecular structure of this compound is characterized as (2-((1R,2S)-2-aminocyclohexylamino)-4-(m-tolylamino)pyrimidine-5-carboxamide), belonging to the chemical class of 4-anilino-2-(2-aminoethylamino) pyrimidine-5-carboxamides that was optimized through extensive structure-activity relationship studies [1].

The mechanism of action of this compound centers on its specific inhibition of Syk kinase activity, which occupies a critical position in the early stages of BCR signal transduction. Upon BCR engagement by antigen, the immunoreceptor tyrosine-based activation motifs (ITAMs) on the cytoplasmic tails of Igα (CD79a) and Igβ (CD79b) become phosphorylated by Src-family kinases, creating docking sites for Syk through its SH2 domains [2]. Syk then undergoes activation and initiates multiple downstream signaling cascades, including the PLC-γ2 pathway, PI3K pathway, and MAPK pathway [2] [3]. By targeting this central kinase, this compound effectively blocks the propagation of BCR signals, thereby modulating B-cell activation, proliferation, and survival pathways that are often dysregulated in lymphoid malignancies [4].

The therapeutic relevance of Syk inhibition has been demonstrated across various B-cell malignancies, including chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL) [5] [4]. Additionally, this compound has shown efficacy in preventing heparin-induced thrombocytopenia (HIT), an antibody-mediated disorder characterized by FcγRIIA-mediated platelet activation, demonstrating the broad applicability of Syk inhibition beyond direct B-cell pathologies [1].

Quantitative Profiling and Pharmacological Characteristics

Kinase Specificity and Cellular Activity

Table 1: Kinase Inhibition Profile of this compound

Kinase Target Inhibition Potency Cellular Assay System Key Findings
Syk IC₅₀ in low nanomolar range [1] Kinase Profiler (Millipore) Highly potent and selective inhibition
Syk Phosphorylation (Y352) Significant reduction at 1μM [1] DHL4 B-cell line Inhibition of downstream BCR signaling
Src-Family Kinases Minimal effect at therapeutic concentrations [1] Specificity screening Demonstrates selectivity over related kinases
Other Tyrosine Kinases No significant inhibition [1] Comprehensive kinase panel Confirmed narrow specificity profile

Table 2: Cellular Activity in Various Assay Systems

Assay Type Cell System This compound Concentration Observed Effect
Platelet Aggregation Human platelet-rich plasma 0-3μM Complete inhibition of HIT immune complex-induced aggregation [1]
Calcium Flux Human platelets 0-3μM Inhibition of convulxin-induced calcium mobilization [1]
Serotonin Release Washed human platelets 1.0μM >90% inhibition of HIT antibody-mediated activation [1]
B-Cell Signaling BL-2 Burkitt lymphoma cells Not specified Disruption of downstream BCR signaling pathways [3]
In Vivo Pharmacokinetics and Efficacy

Table 3: In Vivo Performance in HIT Mouse Model

Parameter Control Group (Vehicle) This compound Treated Group Significance
Nadir Platelet Count Significant reduction Significantly higher p<0.05 [1]
Thrombosis Incidence Extensive thrombosis Significantly reduced p<0.05 [1]
Dosing Regimen Vehicle only 30 mg/kg orally twice daily 7-day study [1]
Plasma Concentrations Not detected Therapeutic levels maintained LC/MS/MS quantification [1]

In Vitro Experimental Protocols

Platelet Aggregation Assay

Purpose: To evaluate the inhibitory effect of this compound on HIT immune complex-induced platelet aggregation.

Materials and Reagents:

  • Human platelet-rich plasma (PRP) prepared from healthy donors
  • This compound stock solution (10mM in DMSO)
  • Heparin-PF4 complexes (prepared by mixing recombinant human PF4 with heparin at 1.5:1 molar ratio)
  • KKO monoclonal antibody (mouse monoclonal HIT-like antibody)
  • 96-well plate aggregometer (SpectramaxPlus plate reader)
  • Stirring bars for maintaining platelet suspension

Procedure:

  • Prepare PRP from fresh human blood collected in citrate anticoagulant by centrifugation at 180×g for 15 minutes.
  • Generate ultralarge heparin-PF4 complexes by incubating 5μg recombinant human PF4 with heparin at 37°C for 1 hour.
  • Pre-incubate PRP with this compound (0-3μM final concentration) for 15 minutes at 37°C with stirring in a final volume of 250μL.
  • Initiate aggregation by adding KKO antibody to a final concentration of 80μg/mL.
  • Monitor light transmission continuously for 20 minutes and record maximum aggregation percentage.
  • Data Analysis: Calculate percentage inhibition relative to vehicle control using the formula: % Inhibition = [(Control Aggregation - Test Aggregation) / Control Aggregation] × 100

Technical Notes:

  • Maintain platelet count consistency across donors (adjust to 2.5×10⁸ platelets/mL if necessary)
  • Include controls: vehicle control (DMSO), positive control (without inhibitor), and baseline control (no agonist)
  • The heparin-PF4 complexes should be freshly prepared for each experiment
  • This compound completely inhibits HIT immune complex-induced aggregation at appropriate concentrations [1]
Serotonin Release Assay (SRA)

Purpose: To assess the effect of this compound on platelet activation using the gold standard confirmatory test for HIT antibodies.

Materials and Reagents:

  • Washed human platelets prepared from healthy donors
  • ¹⁴C-serotonin (radiolabeled serotonin for platelet loading)
  • HIT sera (confirmed platelet-activating sera from HIT patients)
  • Heparin (0.1 IU/mL and 100 IU/mL concentrations)
  • This compound (1.0μM working concentration)
  • Scintillation counter for quantifying serotonin release

Procedure:

  • Isolate platelets from donor blood and wash using albumin density gradient centrifugation.
  • Load platelets with ¹⁴C-serotonin by incubating with 0.1μCi/mL ¹⁴C-serotonin for 30 minutes at 37°C.
  • Pre-incubate labeled platelets with this compound (1.0μM) for 15 minutes at room temperature.
  • Incubate treated platelets with HIT sera in the presence of low (0.1 IU/mL) and high (100 IU/mL) heparin concentrations for 1 hour.
  • Pellet platelets by centrifugation at 2000×g for 10 minutes.
  • Transfer supernatant to scintillation vials and measure radioactivity.
  • Calculate percentage serotonin release using the formula: % Release = (Supernatant Radioactivity / Total Radioactivity) × 100

Interpretation Criteria:

  • Positive result: >20% serotonin release with 0.1 IU/mL heparin and <20% with 100 IU/mL heparin
  • Effective inhibition: this compound at 1.0μM typically produces >90% inhibition of serotonin release [1]

In Vivo Experimental Protocols

HIT Mouse Model for Thrombocytopenia and Thrombosis

Purpose: To evaluate the efficacy of this compound in preventing HIT antibody-induced thrombocytopenia and thrombosis in a transgenic mouse model.

Animals:

  • Transgenic HIT mice homozygous for both FcγRIIA and human PF4, and null for mouse PF4
  • Age: 8-12 weeks
  • Sex-matched groups (typically n=6 per group)

Test Article Administration:

  • This compound: 30 mg/kg body weight in sterile water
  • Route: Oral gavage
  • Frequency: Twice daily (BID)
  • Duration: 7 days

Induction of HIT:

  • Day 0: Administer KKO monoclonal antibody (20 mg/kg IP) to all mice
  • Days 1-7: Administer heparin (1600 U/kg SC) once daily
  • Experimental group receives this compound, control group receives vehicle only

Sample Collection and Monitoring:

  • Collect baseline blood samples 3 days before antibody injection
  • Collect daily blood samples via retro-orbital plexus using EDTA-coated microcapillary tubes
  • Measure platelet counts using an automated hematology analyzer
  • Monitor mice for signs of thrombosis or distress

Pharmacokinetic Assessment:

  • Collect plasma samples 2 hours post-PRT-318 dosing
  • Precipitate proteins with acetonitrile
  • Quantify this compound concentrations using LC/MS/MS

Expected Results:

  • This compound treated mice show significantly higher nadir platelet counts compared to controls
  • Significant reduction in thrombosis in treated groups [1]
Thrombosis Visualization Technique

Purpose: To directly visualize and quantify thrombosis development in HIT model mice using fluorescently labeled platelets.

Materials:

  • Alexa750-labeled anti-GPIX antibody for platelet labeling
  • Syngeneic donor mice for platelet collection
  • Odyssey Imaging System or similar infrared imaging system
  • Heparinized blood collection tubes

Procedure:

  • Collect blood from untreated syngeneic donor mice via retro-orbital plexus into heparinized tubes.
  • Isolate platelets by centrifugation and wash with Tyrode's buffer.
  • Incubate platelets with Alexa750-labeled anti-GPIX antibody (1μg/mL) for 10 minutes at 37°C.
  • Pellet labeled platelets and resuspend in sterile saline at 1×10⁹ platelets/mL.
  • Infuse 1×10⁸ labeled platelets in 100μL via retro-orbital plexus into experimental and control mice.
  • Administer heparin (1600 U/kg SC) to all mice.
  • After 3 hours, euthanize mice and perfuse organs with sterile phosphate-buffered saline.
  • Excise lungs, fix in 7% paraformaldehyde, and image with Odyssey Imaging System.

Data Analysis:

  • Quantify fluorescence intensity in lung tissues
  • Compare thrombus formation between treated and control groups
  • Express results as percentage area with thrombus formation or relative fluorescence units

B-Cell Receptor Signaling Pathways and Therapeutic Relevance

The B-cell receptor (BCR) is a complex structure consisting of a membrane-bound immunoglobulin (mIg) non-covalently associated with an Igα/Igβ (CD79a/CD79b) heterodimer. The intracellular domains of Igα and Igβ contain immunoreceptor tyrosine-based activation motifs (ITAMs) that are phosphorylated upon BCR engagement, initiating the signaling cascade [2]. Syk binds to phosphorylated ITAMs through its SH2 domains, leading to its activation and the initiation of downstream signaling pathways [2].

The downstream signaling pathways activated by Syk include:

  • PLC-γ2 Pathway: Activated Syk phosphorylates PLC-γ2, which catalyzes the hydrolysis of PIP₂ to IP₃ and DAG, leading to calcium mobilization and PKC activation [2]
  • PI3K Pathway: Syk activation leads to PI3K recruitment and activation, resulting in AKT phosphorylation and regulation of cell survival and metabolism [2] [4]
  • MAPK Pathway: Syk initiates the RAF-MEK-ERK cascade, regulating cell proliferation and differentiation [3]

Recent studies have identified significant crosstalk between pathways, including a negative crosstalk from p38 to MEK/ERK that creates a complex regulatory network in B-cell signaling [3]. Quantitative modeling of BCR signaling in aggressive B-cell lymphomas has revealed that this network contains multiple feedback and crosstalk structures that confer robustness to the signaling system [3].

The therapeutic significance of Syk inhibition in B-cell malignancies is substantial, with multiple BCR pathway inhibitors showing clinical efficacy [5] [4]. In chronic lymphocytic leukemia (CLL), BCR signaling is a key driver of pathogenesis, with approximately 41% of CLL cases showing stereotyped BCRs that respond to similar antigenic stimuli [5]. The classification of CLL based on IGHV mutation status (>98% identity to germline for unmutated CLL, U-CLL; <98% for mutated CLL, M-CLL) has prognostic significance and correlates with BCR signaling activity [5].

In aggressive lymphomas such as diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL), dysregulated BCR signaling contributes significantly to tumor survival [4]. The ABC-DLBCL subtype shows constitutive NF-κB activity dependent on BCR signaling, while GCB-DLBCL exhibits different signaling dependencies [4]. This compound and other Syk inhibitors represent valuable tools for dissecting these signaling dependencies and developing targeted therapeutic approaches.

Graphical Representation of Signaling Pathways and Experimental Workflows

B-Cell Receptor Signaling Pathway and Syk Inhibition

G BCR Signaling Pathway and Syk Inhibition by this compound BCR BCR SFK Src-Family Kinases (Lyn) BCR->SFK Antigen Antigen Antigen->BCR Binding ITAM ITAM Phosphorylation (Igα/Igβ) Syk Syk ITAM->Syk Recruitment SFK->ITAM PLCG2 PLC-γ2 Syk->PLCG2 PI3K PI3K Syk->PI3K MAPK MAPK Pathways Syk->MAPK PRT060318 PRT060318 PRT060318->Syk Inhibition PIP2 PIP2 PLCG2->PIP2 AKT AKT Activation PI3K->AKT CellSurvival Cell Survival Proliferation MAPK->CellSurvival IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium Calcium Mobilization IP3->Calcium PKC PKC Activation DAG->PKC NFAT NFAT Activation Calcium->NFAT NFkB NF-κB Activation PKC->NFkB NFAT->CellSurvival AKT->CellSurvival NFkB->CellSurvival

Experimental Workflow for HIT Model Evaluation

G In Vivo HIT Model Evaluation Workflow Start Transgenic HIT Mouse Model (FcγRIIA+/hPF4+) Group1 Randomize into Groups (6 mice/group) Start->Group1 Group2 Experimental Group Group1->Group2 Group3 Control Group Group1->Group3 Day0 Day 0: KKO Antibody (20 mg/kg IP) Group2->Day0 Group3->Day0 Treatment Days 1-7: this compound (30 mg/kg BID PO) Day0->Treatment ControlTx Days 1-7: Vehicle (Sterile water BID PO) Day0->ControlTx Heparin Daily Heparin (1600 U/kg SC) Treatment->Heparin ControlTx->Heparin PlateletLabel Day 7: Donor Platelet Collection & Labeling Heparin->PlateletLabel Infusion Infuse Alexa750-Labeled Platelets (1×10⁸ cells) PlateletLabel->Infusion Imaging 3 Hours Post-Heparin: Organ Collection & Imaging Infusion->Imaging Analysis1 Platelet Count Analysis (Hemavet Analyzer) Imaging->Analysis1 Analysis2 Thrombosis Quantification (Odyssey Imaging) Imaging->Analysis2 PK Plasma Collection for This compound Levels (LC/MS/MS) Imaging->PK

Conclusion

This compound represents a valuable pharmacological tool for investigating Syk-dependent signaling pathways and developing therapeutic strategies for immune-related disorders and B-cell malignancies. The detailed protocols provided in this document enable researchers to consistently evaluate the compound's effects in both in vitro and in vivo settings. The high selectivity of this compound for Syk, combined with its demonstrated efficacy in modulating BCR signaling and Fc receptor-mediated activation, positions it as a key compound for further investigation in hematological research and drug development.

The experimental data generated using these protocols can provide critical insights into the molecular mechanisms of BCR signal transduction and the therapeutic potential of Syk inhibition in various pathological contexts. As research in this field advances, this compound and related compounds may offer new opportunities for targeted interventions in autoimmune conditions, thrombotic disorders, and lymphoid malignancies where BCR signaling plays a central pathogenic role.

References

Biological Activity of PRT-060318 in CLL Models

Author: Smolecule Technical Support Team. Date: February 2026

PRT-060318 (also known as PRT318) effectively counteracts survival signals for CLL cells and inhibits their migration by targeting Syk kinase, a key component in the B-cell receptor (BCR) signaling pathway [1].

The table below summarizes the key quantitative data on its effects in CLL models:

Biological Readout Experimental Context This compound Activity/Effect Citation
Syk Inhibition (IC₅₀) Enzyme assay 3-4 nM [2] [1]
Kinase Selectivity 50 nM in a broad kinase panel Syk inhibited by 92%; other kinases >70% activity retained [2] [3]
CLL Cell Viability NLC co-culture (protective model) Effectively antagonizes CLL cell survival [1]
CLL Cell Migration Migration toward CXCL12/CXCL13 Inhibits chemotaxis [1]
Chemokine Secretion BCR triggering (anti-IgM) or NLC co-culture Inhibits CCL3 and CCL4 secretion [1] [4]
Signaling Phosphorylation After BCR triggering Blocks phosphorylation of Syk and ERK [1]

Detailed Experimental Protocols

Here are standardized protocols for key experiments utilizing this compound in CLL research, based on methodologies from the literature.

Protocol 1: Assessing CLL Cell Viability in NLC Co-cultures

This protocol tests the ability of this compound to overcome the pro-survival effect of Nurselike Cells (NLCs) [1].

  • Key Materials

    • Primary CLL peripheral blood mononuclear cells (PBMCs)
    • Culture medium: Complete RPMI-1640 with 20% heat-inactivated Fetal Bovine Serum (FBS), penicillin-streptomycin-glutamine, and 50 μM β-mercaptoethanol.
    • This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
    • Controls: Vehicle control (DMSO, same final concentration as drug-treated groups), CLL cells in suspension without NLCs (negative control for viability).
  • Methodology

    • Generate NLCs: Suspend CLL PBMCs in complete RPMI-1640 with 10% FBS at a concentration of 1 x 10⁷ cells/mL. Incubate for 10-14 days in 24-well plates to allow for NLC differentiation [1] [5].
    • Establish Co-culture: After NLC differentiation, carefully add freshly isolated or thawed purified CLL cells to the NLC-containing wells. Use a CLL to NLC ratio of 20:1 [1].
    • Drug Treatment: Add this compound to the co-cultures. A final concentration of 2 μM is commonly used for in vitro cellular assays [1]. Include vehicle and untreated controls.
    • Incubation: Culture cells for 24 to 96 hours at 37°C in a 5% CO₂ humidified incubator.
    • Viability Assessment: Collect non-adherent CLL cells at desired time points. Assess viability using flow cytometry after staining with Annexin V and Propidium Iodide (PI) or by measuring mitochondrial transmembrane potential with DiOC₆ [1].
Protocol 2: Measuring BCR-Driven Chemokine Secretion

This protocol evaluates the inhibition of BCR-induced chemokine production by this compound [1] [4].

  • Key Materials

    • Purified CLL cells (>95% CD19+/CD5+)
    • Soluble factors: Anti-IgM antibodies (e.g., 10 μg/mL) to stimulate the BCR.
    • ELISA Kits: For quantifying human CCL3 (MIP-1α) and CCL4 (MIP-1β).
  • Methodology

    • Pre-treatment: Pre-incubate purified CLL cells (e.g., 1 x 10⁷ cells/mL) with 2 μM this compound or vehicle control for 1 hour [1].
    • Stimulation: Activate the BCR pathway by adding anti-IgM antibodies to the cell culture.
    • Incubation: Continue the culture for 24 hours at 37°C, 5% CO₂.
    • Sample Collection: Centrifuge the cell suspension and carefully collect the supernatant.
    • Analysis: Measure the concentrations of CCL3 and CCL4 in the supernatant using commercial ELISA kits, following the manufacturer's instructions [1].
Protocol 3: Transwell Chemotaxis Assay

This protocol tests how this compound affects CLL cell migration towards tissue-homing chemokines [1].

  • Key Materials

    • Purified CLL cells.
    • Chemokines: CXCL12 (SDF-1α, 200 ng/mL) and CXCL13 (BCA-1, 1 μg/mL).
    • Transwell inserts with a pore size of 2-5 μm.
  • Methodology

    • Pre-treatment & Stimulation: Pre-incubate CLL cells with or without 2 μM this compound for 1 hour. BCR pre-stimulation with anti-IgM (10 μg/mL) can be included during this step [1].
    • Prepare Chambers: Add medium with or without (negative control) chemokines (CXCL12 or CXCL13) to the lower chamber of the transwell apparatus.
    • Load Cells: Wash the pre-treated CLL cells and resuspend them in serum-free migration medium (e.g., RPMI-1640 with 0.5% BSA). Place the cell suspension (e.g., 100 μL containing 1 x 10⁶ cells) into the top chamber of the transwell insert.
    • Migration: Incubate the chambers for 3 hours at 37°C in 5% CO₂.
    • Quantification: Collect cells that have migrated to the lower chamber and count them using a flow cytometer or a hemocytometer. Count for a fixed time (e.g., 20 seconds at a set flow rate) for consistency [1].

Signaling Pathways and Mechanism of Action

This compound exerts its effects by specifically inhibiting Syk kinase, which occupies a central role in the BCR signaling pathway and its crosstalk with the microenvironment. The following diagram illustrates the proposed mechanism of action of this compound in a CLL cell within its protective niche:

G cluster_0 Microenvironment Signals BCR BCR Syk Syk BCR->Syk DownstreamSig Downstream Signaling (PLCγ2, BTK, PI3K) Syk->DownstreamSig PRT060318 PRT060318 PRT060318->Syk ERK ERK Phosphorylation DownstreamSig->ERK NFkB NF-κB Activation DownstreamSig->NFkB Survival Cell Survival ERK->Survival Migration Cell Migration ERK->Migration NFkB->Survival CCL3_CCL4 CCL3/CCL4 Secretion NFkB->CCL3_CCL4 NLC NLC CCL3_CCL4->NLC Recruits Accessory Cells NLC->BCR CD40L CD40L CD40L->NFkB IL4 IL4 IL4->Survival Chemokines Chemokines Chemokines->Migration

This diagram illustrates that this compound directly inhibits Syk kinase, which acts as a central signaling hub. This inhibition blocks key downstream pro-survival and migratory pathways, disrupting the crosstalk between CLL cells and the microenvironment [1] [6]. Notably, the protective effects of NLCs can also involve BCR-independent pathways, such as JAK/STAT and RAS/MAPK signaling, which may not be directly targeted by this compound [5].

Conclusion

This compound serves as a highly valuable and specific tool compound for researchers investigating Syk-dependent signaling in CLL. The protocols outlined here provide a framework for studying its effects on cell survival, migration, and cytokine secretion within complex microenvironment models. Its demonstrated efficacy in disrupting critical survival pathways supports the continued investigation of Syk inhibition as a therapeutic strategy in B-cell malignancies.


References

PRT-060318 in CLL Cell Chemotaxis Assay

Author: Smolecule Technical Support Team. Date: February 2026

Purpose of the Assay This protocol details the procedure for evaluating the effect of the selective Syk inhibitor PRT-060318 on the migration of primary CLL cells towards tissue-homing chemokines like CXCL12 and CXCL13 [1]. Inhibiting this migration is a key therapeutic strategy for disrupting the protective microenvironment that supports CLL cell survival.

Mechanism of Action this compound exerts its effect by inhibiting Spleen Tyrosine Kinase (Syk), a critical node in the B-Cell Receptor (BCR) signaling pathway and other pro-survival signals from the microenvironment. This inhibition disrupts downstream signaling, leading to reduced cell activation, survival, and, pertinent to this assay, inhibition of cell migration [1].

The following diagram illustrates the signaling pathway targeted by this compound in this context:

fifo Syk Inhibition in BCR Signaling BCR BCR Syk Syk BCR->Syk Activates BCR Signaling\n(e.g., via ERK) BCR Signaling (e.g., via ERK) Syk->BCR Signaling\n(e.g., via ERK) Phosphorylates Cellular Responses:\n- Cell Survival\n- Chemokine Secretion\n- Cell Migration Cellular Responses: - Cell Survival - Chemokine Secretion - Cell Migration BCR Signaling\n(e.g., via ERK)->Cellular Responses:\n- Cell Survival\n- Chemokine Secretion\n- Cell Migration This compound This compound This compound->Syk Inhibits

Detailed Chemotaxis Assay Protocol

Key Reagents and Materials

  • Cells: Primary human CLL cells, purified from peripheral blood samples [1].
  • Inhibitor: this compound (PRT318), typically prepared as a 10 mM stock solution in DMSO and stored at -20°C [1].
  • Chemoattractants: CXCL12 (200 ng/mL) and CXCL13 (1 μg/mL) [1].
  • Stimulant: Anti-IgM antibody (10 μg/mL), used to activate the BCR pathway [1].
  • Equipment: Transwell culture inserts with a 6.5 mm diameter and 2 μm pore size [1].

Procedure The experimental workflow involves pre-treating cells with the inhibitor before assessing their migration in a Transwell system, as shown below:

fifo Chemotaxis Assay Workflow Start Isolate & prepare primary CLL cells PreTreat Pre-treatment with This compound (2 μM) or vehicle ± anti-IgM stimulation (1 hour, 37°C) Start->PreTreat Load Load pre-treated cells into top chamber of Transwell insert PreTreat->Load Migrate Assemble Transwell Chemoattractant (e.g., CXCL12) in lower chamber Incubate for 3 hours at 37°C Load->Migrate Analyze Collect cells from lower chamber and count Migrate->Analyze

  • Cell Preparation and Pre-treatment: Purified CLL cells are suspended at a concentration of 10 x 10⁶ cells/mL in complete RPMI medium. The cell suspension is incubated with or without This compound at a final concentration of 2 μM for one hour at 37°C in 5% CO₂. Optionally, cells can be concurrently stimulated with 10 μg/mL of anti-IgM to activate the BCR pathway [1].
  • Transwell Setup: After incubation, cells are centrifuged and resuspended in migration medium (RPMI 1640 with 0.5% bovine serum albumin) at 10 x 10⁶ cells/mL. 100 μL of this cell suspension is carefully added to the top chamber of the Transwell insert [1].
  • Induction of Migration: The Transwell insert is then placed into a well containing 600 μL of migration medium with or without the chemoattractant. Key attractants used are 200 ng/mL CXCL12 or 1 μg/mL CXCL13 [1].
  • Incubation: The assembled Transwell plates are incubated for 3 hours at 37°C in a 5% CO₂ atmosphere to allow for cell migration [1].
  • Quantification of Migration: After incubation, the inserts are removed. Cells that have migrated through the membrane into the lower chamber are collected, and their numbers are quantified. Counting is typically performed using a standardized method like flow cytometry with a FACSCalibur instrument [1].
Key Experimental Parameters and Data

The table below summarizes the critical quantitative data from the search results for this assay.

Parameter Details / Concentration Reference
This compound (PRT318) Syk IC₅₀ = 3-4 nM (highly selective) [1] [2] [3]
Working Concentration in Assay 2 μM [1]
Key Chemoattractants CXCL12 (200 ng/mL); CXCL13 (1 μg/mL) [1]
Cell Pre-treatment 1 hour at 37°C with inhibitor, with or without anti-IgM (10 μg/mL) [1]
Cell Density for Migration 10 x 10⁶ cells/mL [1]
Transwell Incubation Time 3 hours at 37°C in 5% CO₂ [1]

Expected Outcomes Treatment with this compound should result in a significant reduction in the number of CLL cells migrating towards CXCL12 and CXCL13 compared to the vehicle (DMSO) control. This demonstrates the compound's efficacy in blocking chemokine-directed migration, a key mechanism for CLL cell trafficking into protective tissue microenvironments [1].

Application Notes for Researchers

  • Specificity of Inhibition: this compound is noted for its high selectivity for Syk, which helps in attributing the observed effects specifically to Syk inhibition rather than off-target kinase effects [1] [2].
  • Context of Use: Beyond chemotaxis, the same pre-treatment condition (2 μM for 1 hour) with this compound has been shown to effectively antagonize BCR-induced secretion of chemokines CCL3 and CCL4, and to overcome the pro-survival effect of nurselike cell (NLC) co-cultures on CLL cells [1].
  • Solubility and Handling: this compound is soluble in DMSO and water. A 10 mM stock in water is a typical starting point. Always prepare fresh stock solutions and avoid repeated freeze-thaw cycles to maintain stability [2].

References

Solubility & Storage Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental data for handling PRT-060318 in a laboratory setting.

Solvent Solubility Solution Concentration & Preparation Notes Storage & Stability
DMSO ~2 mg/mL (clear solution) [1] 5.87 mM (based on MW 340.42) [2] Powder: -20°C for 3 years [3]. In solvent: -80°C for 1 year, -20°C for 1 year [4] [3].
Water ~25 mg/mL (73.44 mM) [4] 75 mg/mL (181.45 mM); requires sonication and heating [5] [3] -
Ethanol Insoluble [5] - -

> Important Note: Moisture-absorbing (wet) DMSO can significantly reduce solubility. Always use fresh, dry DMSO for preparing stock solutions [5].

Stock Solution Preparation Protocol

For the most reliable results, follow this protocol to prepare a 10 mM stock solution in water.

  • Step 1: Calculate Mass. To prepare 1 mL of a 10 mM solution, you will need (10 μmol/mL) * (0.34042 g/mol) = 3.404 mg of this compound.
  • Step 2: Weigh and Add Solvent. Place the calculated mass of the compound into a suitable vial. Add 1 mL of pure, sterile water.
  • Step 3: Dissolve. Since solubility in water can require assistance, sonicate and gently heat the mixture to aid dissolution until a clear solution is achieved [3].
  • Step 4: Store. Once fully dissolved, aliquot the solution into single-use vials. For long-term stability, store at -80°C and avoid repeated freeze-thaw cycles [4].

Frequently Asked Questions

Q1: My solution in DMSO is cloudy or has precipitate. What should I do? A1: First, confirm the concentration does not exceed 2 mg/mL. If it is too concentrated, dilute it with additional dry DMSO. Gently warming the vial while mixing may help re-dissolve the precipitate. Remember that solutions stored at -20°C may precipitate and require thorough thawing and mixing before use.

Q2: Can I use solvents other than DMSO or Water? A2: The data indicates that this compound is insoluble in ethanol [5]. Other solvents were not specified in the available literature. For biological assays, it is standard practice to use DMSO for high-concentration master stocks and then dilute into aqueous buffers (like PBS or cell culture medium) for experimental work. The final DMSO concentration in cell-based assays should typically be kept below 0.1-0.5% to avoid cytotoxicity.

Q3: How do I confirm that the inhibitor is active after reconstitution? A3: You can validate its activity through a functional bioassay. For example, as referenced in the literature, this compound should effectively inhibit Syk and extracellular signal-regulated kinase (Erk) phosphorylation after B-cell receptor (BCR) triggering in Ramos cells or primary B cells [5]. Running a known positive control in your assay system is the best practice.

Experimental Use & Bioactivity Context

To help you design your experiments and understand the expected outcomes, the diagram below outlines the primary mechanism and a common validation assay for this compound.

G PRT060318 This compound Syk Syk Kinase (IC₅₀ = 4 nM) PRT060318->Syk Inhibits pERK Erk Phosphorylation Syk->pERK BCR B-Cell Receptor (BCR) Triggering BCR->Syk Activates CellSurvival B-Cell Survival/Migration pERK->CellSurvival Assay1 In Vitro Validation Assay Measure pERK in Ramos cells (IC₅₀ ≈ 0.016 μM) Assay1->pERK Confirms Target Engagement Assay2 Functional Cellular Assay Inhibit CLL cell survival (Effective at 2-3 μM) Assay2->CellSurvival Confirms Phenotypic Effect

References

PRT-060318 storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

The table below summarizes the key storage and stability information for different forms of PRT-060318:

Property This compound (Freebase) This compound 2HCl Salt
Appearance Solid (Light yellow to yellow) [1] Information not specified in sources
Molecular Weight 340.42 g/mol [2] [1] [3] 413.34 g/mol [4] [5]
Recommended Storage Powder: -20°C for 3 years [1] [3] Information not specified in sources
Solution Storage -80°C for 2 years; -20°C for 1 year [1] Information not specified in sources
Shipping Conditions Room temperature [2] [4] Room temperature [4] [5]
Stability Data Stable for one month at room temperature during shipping [2] Stable for one month at room temperature during shipping [4]

Solubility & Stock Solution Preparation

Preparing stock solutions correctly is critical for experimental reproducibility. Below are the solubility properties and preparation guidelines.

Solvent This compound (Freebase) Solubility This compound 2HCl Salt Solubility
DMSO Information not specified in sources 75 mg/mL (181.44 mM) [4] [5]
Water 25 mg/mL (73.44 mM); requires ultrasonic treatment [1] 75 mg/mL (181.44 mM) [4] [5]
PBS 25 mg/mL (73.44 mM); requires ultrasonic treatment [1] Information not specified in sources
Ethanol Information not specified in sources Insoluble [4]

Key Preparation Notes:

  • Solubility Variation: Manufacturers note that actual solubility may differ slightly due to normal batch-to-batch variations [2] [4].
  • Solution Stability: For the freebase, prepared stock solutions in water should be aliquoted and stored at -80°C for 2 years or -20°C for 1 year to prevent inactivation from repeated freeze-thaw cycles [1].
  • In Vivo Formulations: For the 2HCl salt, a clear solution of 75 mg/mL in pure water is a validated in vivo formulation. A 5 mg/mL homogeneous suspension using a 1% CMC-Na solution is also described [4] [5]. These formulations should be used immediately for optimal results [5].

Experimental Protocol Overview

The cited research demonstrates the use of this compound in both in vitro and in vivo settings.

In Vitro Platelet Aggregation Assay [6]

  • Purpose: To evaluate the inhibitory effect of this compound on HIT immune complex-induced platelet activation.
  • Procedure:
    • Prepare human platelet-rich plasma (PRP) from healthy donors.
    • Pre-incubate PRP with this compound (0-3 μM) for 15 minutes at 37°C with stirring.
    • Induce aggregation by adding HIT-like antibody (KKO, final concentration 80 μg/mL) to the PRP containing pre-formed heparin-PF4 complexes.
    • Measure the final percentage aggregation. This compound completely inhibits aggregation at these concentrations.

In Vivo Administration in a HIT Mouse Model [6]

  • Purpose: To assess the efficacy of this compound in preventing HIT-induced thrombocytopenia and thrombosis.
  • Procedure:
    • Use transgenic HIT model mice.
    • Administer this compound at 30 mg/kg body weight, orally via gavage, twice daily for 7 days.
    • Control group receives vehicle (sterile water) only.
    • Induce HIT by injecting a HIT-like antibody (KKO) and heparin subcutaneously.
    • Monitor platelet counts over time and assess thrombosis in the lungs.

Mechanism of Action & Signaling Pathway

This compound is a novel, highly selective inhibitor of the tyrosine kinase Syk (spleen tyrosine kinase), with a reported IC50 of 4 nM in cell-free assays [4] [5] [1]. Its primary mechanism in the context of HIT and thrombosis is through blocking the FcγRIIA signaling pathway in platelets [6].

The following diagram illustrates the signaling pathway that this compound inhibits:

G HIT_IC HIT Immune Complex (Heparin-PF4 + Antibody) FcR FcγRIIA Receptor HIT_IC->FcR Binds ITAM ITAM Phosphorylation FcR->ITAM Syk Syk Kinase Activation ITAM->Syk Recruits & Activates Downstream Downstream Signaling (Calcium Flux, etc.) Syk->Downstream PlateletAct Platelet Activation & Aggregation/Thrombosis Downstream->PlateletAct Inhibitor This compound Inhibitor->Syk Inhibits

This inhibition is selective, as this compound blocks activation through the GPVI/FcRγ ITAM receptor complex but does not affect platelet activation via G-protein coupled receptors, such as those for ADP or thrombin [4] [5].

Frequently Asked Questions

What is the difference between this compound and this compound 2HCl? The core active molecule is the same. This compound 2HCl is a salt form of the compound, which generally offers improved water solubility, as reflected in the data. The 2HCl salt has a higher molecular weight (413.34 vs. 340.42), which must be accounted for when calculating molar concentrations [4] [1].

Can this compound be used in vivo? Yes. The compound has demonstrated efficacy in animal models. The 2HCl salt form is noted for its oral bioavailability, and a specific in vivo formulation of 75 mg/mL in water has been validated [4] [5] [6].

What is a major stability consideration for stock solutions? Prepared aqueous stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to product inactivation and loss of biological activity [1].

References

Kinase Selectivity Profile of PRT-060318

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data on the selectivity of PRT-060318, as confirmed across multiple sources.

Parameter Result Experimental Context
Primary Target Spleen Tyrosine Kinase (Syk) Kinase panel of 270 kinases [1] [2]
IC₅₀ for Syk 4 nM Assay using purified Syk kinase [1] [3] [4]
Syk Inhibition 92% At a concentration of 50 nM [1] [4]
Other Kinases >70% activity retained At a concentration of 50 nM in a panel of 270 kinases [1]

Experimental Protocols for Selectivity Assessment

To help you verify and build upon this data, here are the key methodologies used to establish this selectivity profile.

Kinase Profiler Assay

This is the primary method used to determine the inhibitor's specificity across a broad kinase panel.

  • Objective: To evaluate the molecular specificity of this compound's interaction with Syk compared to a wide range of other kinases.
  • Procedure: The inhibitor's activity was tested against a panel of 270 kinases using the Kinase Profiler service from Millipore [2]. The percentage of kinase activity remaining after incubation with a 50 nM concentration of this compound was measured [1].
Intracellular Specificity Immunoblotting

This method confirms that the inhibitor effectively blocks Syk phosphorylation within cells.

  • Objective: To investigate the intracellular specificity and target engagement of this compound.
  • Cell Line: DHL4 B cell line [2].
  • Procedure:
    • Pre-incubate cells with this compound for 1 hour.
    • Activate cells with 5 μg/mL anti-IgG for 30 minutes at 37°C to stimulate the B-cell receptor pathway.
    • Pellet cells by centrifugation and lyse them in the presence of protease and phosphatase inhibitors.
    • Perform SDS-polyacrylamide gel electrophoresis on the lysates.
    • Transfer proteins to a nitrocellulose membrane and probe with a rabbit anti–phospho-SYK (Y352) antibody [2]. A dose-dependent decrease in phosphorylation indicates effective Syk inhibition.

Frequently Asked Questions (FAQs)

Q1: At what concentration is this compound considered selective in cellular assays? The compound demonstrates high selectivity at a concentration of 50 nM, which effectively inhibits Syk (92%) while leaving the vast majority of other kinases largely unaffected (>70% activity retained) [1]. In more complex functional cellular assays, such as flow-based platelet adhesion studies, a higher concentration (e.g., 10 μM) is often used to ensure complete pathway inhibition [5].

Q2: How does this compound engagement with Syk affect downstream signaling? As visualized below, this compound inhibits Syk auto-phosphorylation (e.g., at Y352), which disrupts signal propagation. This, in turn, leads to reduced phosphorylation of key downstream effectors like PLCγ2 and ERK, ultimately inhibiting processes such as calcium mobilization, platelet aggregation, and cell migration [1] [3] [4].

fork BCR BCR Syk Syk BCR->Syk Activates GPVI GPVI GPVI->Syk Activates FcγRIIA FcγRIIA FcγRIIA->Syk Activates PLCγ2 PLCγ2 Syk->PLCγ2 Phosphorylates ERK ERK / AKT Syk->ERK Phosphorylates PRT This compound PRT->Syk Inhibits Outcomes Outcomes: Calcium Flux, Cell Migration, Platelet Aggregation, Proliferation PLCγ2->Outcomes ERK->Outcomes

Q3: My experiment involves platelet activation. What positive controls can I use? For studies on Syk-dependent platelet signaling, you can use specific agonists that act upstream of Syk:

  • Convulxin: A potent agonist of the GPVI receptor, which signals through Syk [2] [4].
  • HIT Immune Complexes: Antibody-heparin-PF4 complexes that activate platelets via the FcγRIIA receptor, another pathway dependent on Syk signaling [2] [6].

References

PRT-060318 platelet activation troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

PRT-060318 Fact Sheet

The table below summarizes the core characteristics of this compound.

Property Description
Primary Target Spleen Tyrosine Kinase (Syk) [1] [2]
IC₅₀ (Syk) 4 nM (cell-free assay) [3] [2]
Key Mechanism ATP-competitive inhibitor of Syk kinase activity [4]
Primary Signaling Pathway Blocked FcγRIIA-mediated platelet activation (e.g., in HIT) and GPVI-mediated activation (e.g., by convulxin or CRP) [1] [4]
Pathways Not Affected Agonists for G-protein coupled receptors (GPCRs), such as ADP and thrombin, are not inhibited [1] [2]. The von Willebrand factor (VWF)/GPIb pathway may also be unaffected [4].
Common Solvents DMSO (up to 75 mg/mL or 181 mM) or Water (up to 75 mg/mL) [2]

Experimental Protocols & Controls

To ensure your experiments yield interpretable results, follow these established protocols and include critical controls.

Platelet Aggregation Assay

This is a standard method to confirm the functional effect of this compound.

  • Procedure:
    • Prepare platelet-rich plasma (PRP) or washed platelets from healthy human donors.
    • Pre-incubate the platelet sample with this compound (typical working concentration ~1-3 µM) or a vehicle control (e.g., DMSO) for 15-60 minutes at 37°C [1] [4].
    • Initiate aggregation using specific agonists:
      • Test Agonists: Use an FcγRIIA-dependent agonist like a HIT immune complex [1] or a GPVI-dependent agonist like convulxin or collagen-related peptide (CRP) [4].
      • Control Agonists: Use GPCR agonists like ADP or thrombin (PAR1 agonist) [1].
  • Expected Outcome: this compound should completely inhibit aggregation induced by FcγRIIA and GPVI agonists, but have little to no effect on aggregation induced by ADP or thrombin [1] [4].
Serotonin Release Assay (SRA)

This is the "gold standard" for confirming the presence of platelet-activating HIT antibodies and testing drug efficacy in a HIT context [1].

  • Procedure:
    • Prepare washed platelets loaded with ¹⁴C-labeled serotonin.
    • Pre-incubate the platelets with this compound (e.g., 1.0 µM) or vehicle.
    • Add human HIT-positive serum and a low concentration of heparin (0.1 U/mL).
    • After incubation, pellet the platelets and measure the radioactivity in the supernatant via scintillation counting.
  • Interpretation: A positive HIT result is indicated by >20% serotonin release with low heparin and <20% release with high heparin (100 U/mL). This compound should significantly reduce serotonin release under low heparin conditions [1].

Troubleshooting FAQs

  • Q1: My positive control (e.g., ADP-induced aggregation) is also inhibited. What's wrong?

    • A: This suggests potential non-specific effects or toxicity. First, verify your DMSO concentration is ≤0.1% to avoid solvent-related toxicity. Ensure you are using the correct, selective agonists for your experiment (see Experimental Protocols above). If the problem persists, perform a cell viability assay to rule out general cytotoxicity.
  • Q2: I'm not seeing sufficient inhibition with FcγRIIA or GPVI agonists.

    • A: This is often related to concentration or incubation time.
      • Confirm Drug Solubility and Stability: Ensure the stock solution is prepared correctly and used promptly.
      • Titrate the Inhibitor: Perform a dose-response curve. The IC₅₀ for Syk is 4 nM, but effective cellular concentrations are higher (e.g., 1-3 µM) [1] [2].
      • Check Incubation Time: Ensure platelets are pre-incubated with the inhibitor for a sufficient time (e.g., 15-60 minutes) before agonist addition [1].
  • Q3: The literature shows conflicting results for the VWF/GPIb pathway. Why?

    • A: This is a known area of debate. Some studies using Syk-knockout mice show defects in VWF-induced signaling, while studies using the kinase inhibitor this compound do not [4]. The current hypothesis is that Syk's kinase activity may be dispensable for GPIb signaling, but the Syk protein itself might play a non-catalytic scaffolding role. Your results with the inhibitor (showing no effect) would align with the latter view [4].

Experimental Workflow and Signaling Pathway

The following diagrams, created with Graphviz, illustrate the logical workflow for your experiments and the specific pathway targeted by this compound.

Diagram 1: this compound Experimental Workflow

This flowchart outlines the key decision points in a platelet activation experiment.

workflow This compound Experimental Workflow start Start Experiment prep Prepare Platelets (PRP or Washed) start->prep incubate Pre-incubate with This compound or Vehicle prep->incubate stimulate Stimulate with Agonist incubate->stimulate control_path Agonist: ADP or Thrombin stimulate->control_path experimental_path Agonist: HIT Complex or CRP stimulate->experimental_path measure Measure Output (Aggregation, Secretion, etc.) analyze Analyze Data measure->analyze measure->analyze result_control Expected: No Inhibition analyze->result_control result_experimental Expected: Strong Inhibition analyze->result_experimental end Interpret Results control_path->measure experimental_path->measure result_control->end result_experimental->end

Diagram 2: Syk-Dependent Platelet Activation Pathway

This diagram shows the specific signaling pathway targeted by this compound.

pathway Syk-Dependent Platelet Activation gpvi GPVI/FcγRIIA Activation by HIT Complex/Convulxin itam ITAM Phosphorylation (by Src Family Kinases) gpvi->itam syk_inactive Syk (Inactive) itam->syk_inactive Recruits syk_active Syk (Active) syk_inactive->syk_active Phosphorylation downstream Downstream Signaling (PLCγ2, Calcium Flux) syk_active->downstream activation Platelet Activation (Aggregation, Secretion) downstream->activation prt318 This compound prt318->syk_active Inhibits

Key Technical Notes

  • In Vivo Application: Studies in transgenic HIT mice have shown that oral administration of this compound (30 mg/kg, twice daily) can effectively prevent HIT antibody-induced thrombocytopenia and thrombosis [1].
  • Specificity Confirmation: The phosphorylation of Syk at tyrosine 352 (Y352) can be used to confirm that this compound inhibits Syk's kinase activity without affecting upstream Src Family Tyrosine Kinases (SFTKs), as this residue is phosphorylated by SFTKs [1] [4].

References

PRT-060318 concentration optimization in vivo

Author: Smolecule Technical Support Team. Date: February 2026

In Vivo Dosing Protocol for PRT-060318

Parameter Specification
Animal Model Transgenic HIT mice (homozygous for both FcγRIIA and human PF4) [1]
Dosage 30 mg/kg body weight [1] [2] [3]
Route of Administration Oral gavage [1] [2] [3]
Dosing Frequency Twice a day [1]
Treatment Duration 7 days [1]

| Key Co-administered Agents | - KKO (HIT-like antibody): 20 mg/kg, intraperitoneally, on day 0 [1]

  • Heparin: 1600 U/kg, subcutaneously, once daily [1] | | Reported Efficacy | Significantly reduced thrombocytopenia and thrombosis [1] [4] |

Mechanism of Action and Experimental Context

To help you better understand and troubleshoot the experimental design, here is the mechanism of action of this compound and the workflow of the key in vivo study.

G This compound Mechanism in HIT Model HIT_IC HIT Immune Complex (PF4/Heparin + Antibody) FcgRIIA FcγRIIA Receptor HIT_IC->FcgRIIA Syk Syk Kinase (ITAM Signaling) FcgRIIA->Syk Phosphorylates PlateletActivation Platelet Activation & Secretion Syk->PlateletActivation PRT318 This compound (Syk Inhibitor) PRT318->Syk Inhibits Thrombosis Thrombocytopenia & Thrombosis PlateletActivation->Thrombosis

The diagram above illustrates how this compound intervenes in the HIT pathogenesis pathway by inhibiting Syk kinase [1].

Key Experimental Workflow and Troubleshooting Guide

Here is a detailed methodology and some common troubleshooting points presented in an FAQ format.

G In Vivo HIT Model Workflow Start Day 0: Inject KKO Antibody (20 mg/kg, i.p.) Grouping Divide mice into weight/sex-matched groups Start->Grouping Dosing Days 1-7: Treatment - Experimental: this compound, 30 mg/kg, p.o., BID - Control: Vehicle Grouping->Dosing Heparin Daily: Heparin (1600 U/kg, s.c.) Dosing->Heparin Daily during treatment Monitoring Monitor Platelet Counts (Days 1-7) Heparin->Monitoring Endpoint Day 7: Assess Thrombosis (e.g., visualize in lungs) Monitoring->Endpoint

FAQs for Researchers

  • Q: What is the specific animal model used, and why is it important?

    • A: The studies used transgenic mice that are homozygous for both human FcγRIIA and human Platelet Factor 4 (PF4), and null for mouse PF4 [1]. This model is crucial because HIT pathogenesis is specifically dependent on the human FcγRIIA receptor and human PF4. Using a non-transgenic model would not yield the same results.
  • Q: Why is the co-administration of KKO and heparin necessary?

    • A: The monoclonal HIT-like antibody KKO and heparin are required to form the HIT immune complexes (HIT IC) in vivo, which trigger the FcγRIIA-mediated signaling cascade that leads to thrombocytopenia and thrombosis [1]. Omitting either component will fail to induce the disease model.
  • Q: What evidence supports the efficacy of this 30 mg/kg dose?

    • A: In the cited study, this dosing regimen resulted in:
      • Significantly higher nadir platelet counts compared to the vehicle control group.
      • A significant reduction in thrombosis visualized in the lungs using a novel imaging technique [1].
  • Q: How selective is this compound?

    • A: this compound is described as a highly selective Syk inhibitor. In vitro kinase profiling showed that at a concentration of 50 nM, Syk kinase activity was inhibited by 92%, while all other tested kinases retained more than 70% of their activity [1] [3]. Its IC50 for Syk is 4 nM [2] [3].

Final Recommendations for Optimization

  • For pilot studies, the 30 mg/kg, twice daily oral dose is a validated starting point.
  • Confirming Bioactivity: To confirm the compound is active in your system, you could initially replicate the in vitro platelet aggregation inhibition assay described in the literature, where this compound completely inhibited HIT immune complex-induced aggregation of human and transgenic mouse platelets [1].
  • Dose Adjustment: If you are working with a different disease model (e.g., non-HIT), the optimal dose may differ. The provided data is specific for the HIT model, and dose-ranging studies would be necessary.

References

PRT-060318 handling inert atmosphere

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Information

The table below summarizes the key handling information for PRT-060318 found in the search results:

Property Specification / Recommendation
Recommended Storage Refrigerator, under inert atmosphere [1]
Storage Temp. -20°C or -80°C for stock solutions (long-term) [2] [3]
Form Solid [1]
Solubility Soluble in DMSO and Water [2] [4]

Reconstructing a Standard Handling Protocol

While a detailed inert atmosphere workflow is not provided, you can construct a reliable procedure based on the stated storage condition and standard laboratory practices for air-sensitive compounds. The following diagram outlines a general workflow for handling and preparing this compound solutions.

Start Start: Retrieve this compound (from -20°C refrigerator) Step1 Equilibrate vial to room temperature inside sealed container with desiccant Start->Step1 Step2 Transfer to glove box (maintained under inert gas like N₂ or Ar) Step1->Step2 Step3 Weigh powder in glove box Step2->Step3 Step4 Add solvent (e.g., DMSO or Water) inside glove box to make stock solution Step3->Step4 Step5 Dispense into single-use aliquots inside glove box Step4->Step5 Step6 Store aliquots at recommended temperature (-20°C or -80°C) Step5->Step6 Step7 Thaw and use as needed For brief use, keep on ice Step6->Step7

Frequently Asked Questions

  • Why is an inert atmosphere necessary for this compound? While the exact chemical instability is not specified in the search results, storing solids and solutions under an inert atmosphere (like nitrogen or argon) is a standard practice to protect compounds from degradation by moisture and oxygen in the air, thereby extending their shelf life and ensuring experimental consistency.

  • What is a safe and common solvent for preparing a stock solution? According to multiple supplier specifications, this compound is soluble in DMSO and water [2] [4]. A common practice is to prepare a concentrated stock solution in DMSO (e.g., 10-100 mM) before diluting it into aqueous buffers for experiments.

  • How should I store this compound stock solutions? It is recommended to prepare stock solutions and aliquot them into single-use vials to avoid repeated freeze-thaw cycles [2]. These aliquots should be stored at -20°C for short-term use (about one year) or at -80°C for longer-term storage (up to two years) [2] [3].

Important Troubleshooting Notes

  • Inert Atmosphere Practice: The core of the inert atmosphere handling occurs during the weighing and initial solution preparation stages. Once the compound is in a sealed vial as a solution, the risk of degradation is reduced.
  • Solution Stability: If a solution changes color or precipitates upon storage, it may indicate degradation and the solution should not be used.
  • Manufacturer's Instructions: Always refer to the specific Certificate of Analysis (CoA) or data sheet provided with your batch of this compound, as protocols can vary between suppliers and compound lots. For detailed protocols, it is best to contact the manufacturer of your specific batch directly.

References

PRT-060318 Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the standard preparation methods for PRT-060318 stock solutions as provided by commercial suppliers and research literature.

Solvent Concentration Molarity Preparation Method & Notes
Water 25 mg/mL [1] 73.44 mM [1] Ultrication recommended to dissolve [1].
66 mg/mL [2] 159.67 mM [2] -
75 mg/mL [3] 181.44 mM [3] Solution should be clear; use fresh for optimal results [3].
DMSO 66 mg/mL [2] 159.67 mM [2] -
75 mg/mL [3] 181.44 mM [3] Moisture-absorbing DMSO can reduce solubility; use fresh DMSO [3].

The preparation workflow for these solutions can be visualized as follows:

G Start Start: this compound powder S1 Weigh powder Start->S1 S2 Select solvent (Water or DMSO) S1->S2 S3_Water Add to solvent volume S2->S3_Water S3_DMSO Add to solvent volume S2->S3_DMSO S4_Water Mix evenly (May require ultrasonication) S3_Water->S4_Water S4_DMSO Mix evenly Vortex if necessary S3_DMSO->S4_DMSO S5_Water Clear stock solution (Use immediately for in vivo) S4_Water->S5_Water S5_DMSO Clear stock solution S4_DMSO->S5_DMSO

Troubleshooting Common Issues

Here are solutions to some frequently encountered problems:

  • Precipitate Formation in Solution

    • Cause: The stock solution may be unstable over time, especially in aqueous solutions, or the DMSO used may have absorbed moisture.
    • Solution: Gently warm the solution in a warm water bath (approximately 37°C) and sonicate to re-dissolve the compound [1]. For long-term storage, aliquot the stock solution and avoid repeated freeze-thaw cycles [2].
  • Inconsistent Biological Activity

    • Cause: Using old or improperly stored DMSO that has absorbed water can lower the effective concentration.
    • Solution: Always use fresh, dry DMSO. Ensure stock solutions are prepared at the correct, documented concentration and stored as recommended [3].
  • Working Concentration Not Achieved

    • Cause: The final working concentration in your assay is too low after dilution from the stock.
    • Solution: Prepare a more concentrated stock solution, up to 75 mg/mL in DMSO or water, provided it remains stable and clear [3].

Experimental Protocols & Applications

This section outlines established methodologies for using this compound in key experimental models.

In Vitro Platelet Aggregation Assay [4]

This protocol tests the inhibitor's effect on platelet activation.

  • Prepare PRP: Obtain Platelet-Rich Plasma (PRP) from healthy human donors.
  • Pre-incubate: Incubate PRP with this compound (typical concentration range 0-3 µM) for 15 minutes at 37°C with stirring.
  • Induce Aggregation: Initiate aggregation by adding an agonist like convulxin (a GPVI agonist) or a HIT immune complex.
  • Measure: Record the final percentage aggregation using a platelet aggregometer.
Chronic Lymphocytic Leukemia (CLL) Cell Apoptosis in Co-culture [5] [6]

This protocol assesses the effect on cancer cell survival in a microenvironment model.

  • Establish Co-culture: Suspend PBMCs from CLL patients in complete RPMI medium and incubate for 14 days in 24-well plates to form nurse-like cell (NLC) monolayers.
  • Treat with Inhibitor: Culture the CLL cells on the NLC monolayer or in suspension, in the presence or absence of this compound (e.g., 2 µM).
  • Assess Viability: At 24, 48, and 72-hour time points, collect CLL cells and assay for cell viability using flow cytometry (e.g., Annexin V/PI staining) or a similar method.
In Vivo HIT Mouse Model [3] [4] [7]

This protocol evaluates the therapeutic efficacy of this compound in a disease model.

  • Animal Model: Use transgenic HIT mice (expressing human FcγRIIA and PF4).
  • Induce HIT: On day 0, inject mice with the HIT-like antibody KKO (20 mg/kg, i.p.).
  • Administer Inhibitor: From days 1 to 7, administer this compound (30 mg/kg body weight) orally via gavage twice a day. The control group receives the vehicle only.
  • Administer Heparin: Give all mice a subcutaneous injection of heparin (1600 U/kg) once daily.
  • Monitor Outcomes: Track platelet counts over time and assess thrombosis using appropriate visualization techniques.

The application of this compound in these different experimental contexts is summarized in the diagram below:

G cluster_in_vitro In Vitro Applications cluster_in_vivo In Vivo Applications cluster_other Other Research PRT This compound Syk Inhibitor Platelet Platelet Aggregation Assay PRT->Platelet CLL CLL Cell Apoptosis & Signaling PRT->CLL HIT HIT Mouse Model (Thrombosis) PRT->HIT Clot Clot Structure Analysis PRT->Clot Auto Automated Imaging PRT->Auto

References

PRT-060318 vs P505-15 Syk inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Side-by-Side Comparison at a Glance

Feature PRT-060318 (PRT318) P505-15 (PRT062607)
SYK IC₅₀ 1-6 nM [1] [2] [3] 1 nM [4]
Selectivity >80-fold greater for Syk than other kinases; 92% Syk inhibition at 50 nM in a broad kinase panel [5] [2] At least 80-fold greater affinity for Syk over other kinases [4]

| Key In Vitro Findings | - Inhibits CLL cell survival & migration [1] [5]

  • Blocks BCR-mediated chemokine secretion (CCL3, CCL4) [1] [5]
  • Inhibits Syk and ERK phosphorylation [1] [5]
  • Prevents HIT immune complex-induced platelet aggregation [6] | - Inhibits SYK autophosphorylation & downstream signaling (ERK, AKT) [4]
  • Induces apoptosis in NHL and CLL cell lines [4]
  • Synergistic with fludarabine in primary CLL cells [4] | | Key In Vivo Findings | - Prevents HIT-induced thrombocytopenia and thrombosis in mice (30 mg/kg, oral) [6] [7] | - Prevents BCR-mediated splenomegaly in mice [4]
  • Inhibits NHL tumor growth in a xenograft model [4] | | Reported Assays | - CLL cell viability (DiOC6/PI staining) [1] [5]
  • ELISA (CCL3, CCL4) [1] [5]
  • Chemotaxis/Transwell migration [1] [5]
  • Western Blot (pSyk, pERK) [1] [5]
  • Platelet aggregation & Serotonin Release Assay (SRA) [6] | - SYK autophosphorylation (Immunoprecipitation/Western) [4]
  • Phospho-flow cytometry (pSYK, pERK, pAKT) [4]
  • Apoptosis (Active Caspase-3) [4]
  • In vivo xenograft models [4] |

Detailed Experimental Context and Protocols

For researchers aiming to replicate or build upon these findings, here is a detailed breakdown of the key methodologies cited in the literature.

Cell-Based Viability and Signaling in CLL/NHL

These assays evaluated the inhibitors' effects on cancer cell survival and downstream signaling pathways.

  • Cell Culture: Primary human CLL cells were isolated from patient peripheral blood samples. Human NHL B-cell lines (e.g., Ramos, SUDHL-4, SUDHL-6) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum [1] [5] [4].
  • Viability Assay: CLL cells were cultured, often in co-culture with nurse-like cells (NLCs) to model the microenvironment, in the presence or absence of the inhibitors. Viability was assessed at 24, 48, and 72 hours using DiOC6 (for mitochondrial membrane potential) and propidium iodide (PI) for membrane integrity, followed by flow cytometry [1] [5].
  • Signaling Inhibition: Cells were pre-treated with inhibitors before stimulation to activate the B-cell receptor (e.g., using anti-IgM). Signaling pathway inhibition was measured by:
    • Western Blotting: Analyzing phosphorylation levels of Syk and extracellular signal-regulated kinase (ERK) in cell lysates [1] [5].
    • Phospho-flow Cytometry: For intracellular staining of phospho-proteins like pSYK (Y352), pERK, and pAKT in fixed and permeabilized cells, followed by flow cytometry [4].
Migration and Chemokine Secretion Assays

These experiments tested the inhibitors' ability to disrupt communication between leukemia cells and their microenvironment.

  • Chemotaxis Assay: CLL cell migration was evaluated using Transwell chambers with a porous membrane (e.g., 2 μm pore size). CLL cells, pre-treated with or without inhibitor, were placed in the top chamber. The bottom chamber contained a chemoattractant like CXCL12 or CXCL13. After a 3-hour incubation, cells that migrated to the lower chamber were counted [1] [5].
  • ELISA for Chemokines: CLL cells were stimulated (e.g., with anti-IgM or via NLC co-culture) in the presence of inhibitors. After 24 hours, cell culture supernatants were collected, and secretion of chemokines CCL3 and CCL4 was quantified using commercial ELISA kits [1] [5].
In Vivo Models

The therapeutic potential was assessed in animal models of human diseases.

  • HIT Model (for this compound): Transgenic mice expressing human FcγRIIA and PF4 were used. HIT was induced by injecting a monoclonal HIT-like antibody (KKO) and heparin. Treatment groups received this compound (e.g., 30 mg/kg, orally, twice daily) while controls received vehicle. Outcomes measured included platelet counts over time and thrombosis visualized in organs like the lungs [6].
  • NHL Xenograft Model (for P505-15): Immunodeficient mice were implanted with human NHL cells. After tumor establishment, mice were treated with the inhibitor (e.g., oral gavage) or vehicle control. Tumor volume was measured regularly to assess the inhibitor's effect on cancer growth [4].

Syk Inhibition Signaling Pathway

The following diagram illustrates the core signaling pathway targeted by both inhibitors, based on the mechanisms described in the studies.

g BCR BCR ITAM_P ITAM_P BCR->ITAM_P Activation (by anti-IgM) Syk Syk ITAM_P->Syk Recruits & Activates Syk Downstream Downstream Syk->Downstream Phosphorylates ERK, AKT, etc. Cellular_Response Cellular_Response Downstream->Cellular_Response Inhibitors This compound / P505-15 Inhibitors->Syk Inhibits

The diagram shows that BCR activation leads to immunoreceptor tyrosine-based activation motif (ITAM) phosphorylation, which recruits and activates Syk. Active Syk then drives downstream signaling through pathways like ERK and AKT, promoting cell survival, migration, and proliferation. This compound and P505-15 act as ATP-competitive inhibitors that directly bind to Syk, blocking its kinase activity and these downstream pro-survival signals [1] [5] [4].

Key Insights for Researchers

  • High Selectivity is a Key Advantage: Both compounds were developed to be far more selective for Syk than earlier inhibitors like R406 (fostamatinib), which reduces the potential for off-target effects in experimental settings [1] [5] [4].
  • Broad Therapeutic Potential: While this comparison focuses on hematological cancers like CLL and NHL, the same Syk-dependent pathways are relevant in autoimmune disorders and thrombotic conditions like HIT, as evidenced by the in vivo data [1] [6].
  • Consider the Model System: The choice between these inhibitors for a project may depend on the specific disease model. This compound has more published data in CLL migration and HIT models, while P505-15 has been explicitly shown to synergize with fludarabine, a common CLL therapeutic [5] [6] [4].

References

Selectivity Profile and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

PRT-060318 is a potent ATP-competitive inhibitor of Syk. The table below summarizes its key selectivity data against Syk and a panel of other kinases.

Kinase Name Reported IC₅₀ / Inhibition Data Experimental Context & Notes
Syk IC₅₀ = 4 nM [1] [2] Assay using purified Syk kinase. [1]
92% inhibition at 50 nM [1] [3] [4] Broad panel of 270 kinase enzyme assays. [1]
ZAP-70 IC₅₀ = 410 nM [5] A kinase closely related to Syk. Shows ~100-fold selectivity for Syk over ZAP-70. [5]
Focal Adhesion Kinase (FAK) IC₅₀ = 520 nM [5]
Pyk2 IC₅₀ = >10 µM [5]
Src Family Kinases (cSRC, Fyn, Lyn, Yes) IC₅₀ = >1 µM for all [5]
Other Kinases >70% activity retained at 50 nM [1] [3] [4] In the broad kinase panel, most other kinases were not significantly inhibited. [1]

Experimental Protocols for Selectivity Assessment

The high selectivity of this compound was established through the following key experimental methods:

  • In Vitro Kinase Profiling: The primary selectivity data was obtained by evaluating this compound at a concentration of 50 nM in a broad panel of 270 kinase enzyme assays using the "Kinase Profiler" platform [6] [3] [4]. In this panel, Syk kinase activity was inhibited by 92%, while the activities of all other kinases retained more than 70% of their activity, demonstrating exceptional selectivity [1] [4].
  • Cellular Target Engagement: The intracellular specificity was confirmed in cell-based assays. For example, in the DHL4 B-cell line, cells were pre-incubated with this compound for 1 hour before activation. Subsequent western blot analysis showed that the inhibitor effectively reduced the phosphorylation of Syk at position Y352, a key marker of its activation downstream of immunoreceptor engagement [6] [3].
  • Functional Platelet Assays: Selectivity was further demonstrated in functional cellular assays. In human platelet-rich plasma (PRP), this compound potently inhibited platelet aggregation induced by convulxin (a GPVI agonist, which signals through Syk) but did not affect aggregation induced by ADP (which signals through G-protein coupled receptors) [6] [3]. This indicates that the inhibitor specifically blocks ITAM-based signaling pathways without broadly affecting platelet activation.

Role of Syk in Signaling Pathways

The following diagram illustrates the key signaling pathways where Syk plays a critical role, and where this compound exerts its specific inhibitory effects.

G cluster_primary Primary Pathways Inhibited by this compound cluster_other Pathways Largely Unaffected GPVI Collagen Receptor (GPVI) Syk Syk Kinase GPVI->Syk ITAM Signaling FcγRIIA FcγRIIA (HIT Complex) FcγRIIA->Syk ITAM Signaling BCR B-Cell Receptor (BCR) BCR->Syk ITAM Signaling LAT LAT (Adapter Protein) Syk->LAT PLCγ2 PLCγ2 LAT->PLCγ2 Downstream Downstream Effects: -Calcium Mobilization -Platelet Aggregation -Granule Secretion -Cell Survival/Migration PLCγ2->Downstream ADP ADP Receptor (P2Y12) Gq_Gi Gq/Gi Proteins ADP->Gq_Gi TP Thromboxane A2 Receptor (TP) TP->Gq_Gi PAR Thrombin Receptor (PAR1/PAR4) PAR->Gq_Gi Unaffected Downstream Effects: -Aggregation (via other pathways) -Unimpaired Hemostasis Gq_Gi->Unaffected Inhibitor This compound Inhibitor->Syk Potent Inhibition (IC₅₀ = 4 nM)

This targeted mechanism explains why this compound shows potent antithrombotic efficacy in models like Heparin-Induced Thrombocytopenia (HIT) [6] [7] and chronic lymphocytic leukemia (CLL) [1] [4], while having a minimal impact on hemostasis, as it does not broadly disrupt essential signaling pathways.

References

Comparative Profile: PRT-060318 vs. Fostamatinib/R406

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and research data for these two Syk-targeting compounds.

Feature PRT-060318 (PRT318) Fostamatinib (R406)
Status Experimental drug candidate [1] [2] FDA-approved for chronic immune thrombocytopenia (ITP) [3] [4]
Primary Target Syk tyrosine kinase [5] [1] Syk tyrosine kinase [4]
IC50 for Syk 4 nM (cell-free assay) [1] [6] 41 nM (IC50 for R406) [4]
Key Indications (Research/Approved) Heparin-induced thrombocytopenia (HIT), thrombosis [5] [2] Chronic ITP, investigated for RA, CLL, and anti-inflammatory applications [3] [7] [8]
In Vivo Efficacy Models Transgenic mouse model of HIT [5] Two phase 3 clinical trials in ITP patients; mouse models of SIRS and thrombosis [3] [7] [9]

| Key In Vivo Findings| - Prevented HIT antibody-induced thrombocytopenia

  • Significantly reduced thrombosis in lungs [5] | - Achieved stable platelet response in 18% of ITP patients (vs. 2% placebo)
  • Inhibited thrombosis in combination therapy in mice [3] [9] | | Selectivity| Highly selective for Syk (92% inhibition at 50 nM; other kinases >70% activity) [6] | Inhibits Syk at low concentrations; has multiple off-target interactions at higher concentrations [4] |

Mechanism of Action and Signaling Pathways

Both this compound and fostamatinib are potent inhibitors of spleen tyrosine kinase (Syk), which is a central signaling node downstream of immunoreceptor tyrosine-based activation motif (ITAM)-coupled receptors [5] [4].

The following diagram illustrates the key signaling pathways inhibited by these compounds and their subsequent biological effects.

g cluster_receptors ITAM / HEMITAM-Coupled Receptors BCR B-Cell Receptor (BCR) Syk Syk Kinase (Central Target) BCR->Syk Lyn/ITAM FcgR Fcγ Receptor (FcγR) FcgR->Syk Lyn/ITAM Phagocytosis Antibody-mediated Platelet Phagocytosis FcgR->Phagocytosis Antibody Binding GPVI Glycoprotein VI (GPVI) GPVI->Syk Lyn/ITAM BTK BTK Phosphorylation Syk->BTK PLCg2 PLCγ2 Syk->PLCg2 NFkB NF-κB Pathway Syk->NFkB STAT STAT1/3 Phosphorylation Syk->STAT In Macrophages ImmuneAct Immune Cell Activation (B-cells, Macrophages) BTK->ImmuneAct Calcium Calcium Flux PLCg2->Calcium NFkB->ImmuneAct CytokineRelease Pro-inflammatory Cytokine Release NFkB->CytokineRelease PlateletAct Platelet Activation & Aggregation Calcium->PlateletAct Inhibitor This compound / Fostamatinib (R406) (Syk Inhibition) Inhibitor->Syk Thrombosis Thrombosis PlateletAct->Thrombosis

As the diagram shows, by inhibiting Syk, both compounds disrupt critical downstream processes including immune cell activation, pro-inflammatory cytokine release, and platelet activation, which explains their efficacy in immune and thrombotic conditions [5] [7] [4].

Detailed Experimental Data and Protocols

For laboratory research, here is a summary of key experimental findings and methodologies from the literature.

Key Experimental Findings
Compound Experimental System Key Result Reference
This compound In Vitro: Human platelet-rich plasma (PRP) with HIT immune complexes Completely inhibited platelet aggregation at 3 µM [5]. [5]
In Vivo: Transgenic HIT mouse model Oral dosage (30 mg/kg, twice daily) significantly prevented thrombocytopenia and reduced thrombosis [5]. [5]
Fostamatinib (R406) In Vitro: Washed human platelets with atherosclerotic plaque homogenate 10 µM R406 abolished phosphorylation of Syk, LAT, and PLCγ2, blocking GPVI signaling [9]. [9]
Clinical: Phase 3 trials in chronic ITP patients 100 mg BID (increased to 150 mg BID if needed) led to stable platelet response in 18% of patients vs. 2% on placebo [3]. [3]
In Vivo: LPS-induced Systemic Inflammatory Response (SIRS) in mice Inhibited STAT1/3 pathways, reduced levels of TNF-α, IL-6, and other inflammatory factors [7]. [7]
Detailed Experimental Protocols
  • In Vitro Platelet Aggregation Assay (for this compound)

    • Purpose: To test the inhibitory effect of this compound on HIT immune complex-induced platelet aggregation [5].
    • Method: Human platelet-rich plasma (PRP) was incubated with or without this compound (0-3 µM) for 15 minutes at 37°C with stirring. Aggregation was initiated by adding a mixture of heparin-PF4 complexes and the HIT-like monoclonal antibody KKO (final concentration 80 µg/mL). The final percentage aggregation was recorded [5].
  • Serotonin Release Assay (SRA)

    • Purpose: This is the "gold standard" for confirming the presence of platelet-activating HIT antibodies and testing drug inhibition [5].
    • Method: Washed platelets are loaded with 14C-serotonin. These platelets are incubated with the inhibitor (e.g., PRT-318 at 1.0 µM) before the addition of patient serum and low (0.1 IU/mL) or high (100 IU/mL) heparin. Platelets are removed by centrifugation, and the released 14C-serotonin in the supernatant is measured by scintillation counting. A positive HIT result is >20% release with low heparin and <20% with high heparin [5].
  • Ex Vivo Signaling Analysis in CLL Patients (for Fostamatinib)

    • Purpose: To demonstrate on-target inhibition of B-cell receptor (BCR) signaling in patients [8].
    • Method: CLL cells were purified from patient blood samples collected pre-treatment and after one cycle (29 days) of fostamatinib. Inhibition was measured through:
      • Gene Expression: qPCR for BCR and NF-κB target genes [8].
      • Phospho-Flow Cytometry: Measuring phosphorylation of downstream kinases like BTK (Y551) [8].
      • Cell Surface Markers: Flow cytometry for activation markers (CD69, CD86) and the proliferation marker Ki67 [8].

Key Differentiators for Research and Development

When deciding between these compounds for a project, consider the following:

  • This compound is a highly selective and potent experimental tool. Its primary research data is strong in hematological models, particularly HIT and arterial thrombosis [5]. It serves as an excellent molecule for proof-of-concept studies specifically targeting Syk with minimal off-target effects.
  • Fostamatinib offers a clinically validated path. Its approval for ITP provides a clear development pathway for Syk inhibition. Its active metabolite R406 has a broader mechanism, which may be advantageous in complex diseases like rheumatoid arthritis or CLL but comes with a known and manageable clinical safety profile (e.g., diarrhea, hypertension) [3] [10] [4]. Recent research also highlights its potential for repurposing in inflammatory conditions like SIRS via STAT1/3 inhibition, an effect not reported for this compound [7].

References

Mechanism of Action: Syk Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

PRT-060318 (also known as PRT318) is a novel, potent, and selective inhibitor of the spleen tyrosine kinase (Syk). Its proposed mechanism of action for treating Heparin-Induced Thrombocytopenia (HIT) involves interrupting the FcγRIIA signaling pathway within platelets [1].

The diagram below illustrates the proposed signaling pathway involved in HIT and the point of inhibition for this compound.

G HPF4 Heparin-PF4 Complex IC HIT Immune Complex (IC) HPF4->IC HITAB HIT Antibody (KKO) HITAB->IC FcgRIIA FcγRIIA Receptor IC->FcgRIIA ITAM ITAM Phosphorylation FcgRIIA->ITAM Syk Syk Kinase Activation ITAM->Syk PlateletAct Platelet Activation & Aggregation Syk->PlateletAct PRT This compound PRT->Syk Inhibits Outcomes Thrombocytopenia & Thrombosis PlateletAct->Outcomes

Efficacy Data from Transgenic HIT Mouse Model

The primary data on the efficacy of this compound comes from a study using a transgenic mouse model that expresses human platelet factor 4 (PF4) and FcγRIIA, replicating key features of the human HIT condition [2] [1].

The table below summarizes the key in vitro and in vivo findings from this study:

Experimental Model Assay/Readout Key Findings with this compound
In Vitro / Human Platelets Platelet Aggregation (HIT IC) Complete inhibition of aggregation induced by HIT immune complexes [2].
Serotonin Release Assay (SRA) Inhibition of platelet activation in the presence of human HIT sera (at 1.0 μM) [1].
Specificity Inhibited Convulxin (GPVI)-induced aggregation, but not ADP or thrombin-induced aggregation [1] [3].
In Vivo / HIT Mouse Model Thrombocytopenia (Nadir Platelet Count) Significantly higher platelet counts in treated mice vs. controls [2].
Thrombosis (Lung Thrombosis Score) Significantly reduced thrombosis in the lungs of treated mice [2] [1].
Bleeding Time (Pig Model) No prolongation of ear bleeding time, unlike traditional anticoagulants [3].

Detailed Experimental Protocols

For research reproducibility, here are the key methodological details from the cited study.

  • In Vitro Platelet Aggregation [1]: Human platelet-rich plasma (PRP) was incubated with pre-formed ultra-large heparin-PF4 complexes and this compound (0-3 μM) for 15 minutes at 37°C with stirring. Aggregation was initiated by adding the HIT-like monoclonal antibody KKO (80 μg/mL final concentration), and the final percentage aggregation was recorded.

  • Serotonin Release Assay (SRA) [1]: Washed platelets loaded with ¹⁴C-serotonin were incubated with this compound (1.0 μM) before the addition of 0.1 or 100 IU/mL heparin and HIT sera. After incubation, platelets were centrifuged, and the released ¹⁴C-serotonin in the supernatant was measured by scintillation counting. A positive result was defined as >20% release with low heparin and <20% with high heparin.

  • In Vivo HIT Mouse Model [2] [1]:

    • Animal Model: Transgenic mice homozygous for human PF4 and FcγRIIA.
    • HIT Induction: Mice were injected with KKO antibody (20 mg/kg, i.p.) on day 0.
    • Treatment: The experimental group received this compound (30 mg/kg) orally via gavage twice daily on days 1-7. The control group received vehicle.
    • Co-treatment: All mice received heparin (1600 U/kg, s.c.) once daily.
    • Monitoring: Platelet counts were measured over 7 days. Thrombosis was assessed using a novel imaging technique involving infusion of fluorescently labeled platelets and ex vivo imaging of lungs.

Conclusion and Research Context

It is important to note that the commercial sources uniformly state that this compound is "for research use only" and not for human diagnosis or treatment [4] [3] [5]. The data presented provides a strong foundation for further investigation and drug development.

References

PRT-060318 compared GPVI receptor agonists

Author: Smolecule Technical Support Team. Date: February 2026

PRT-060318 Profile and Selectivity

The table below summarizes the core characteristics and selectivity data for this compound.

Aspect Details
Compound Name This compound (also referred to as PRT318)
Primary Target Spleen tyrosine kinase (Syk) [1] [2]
Key Molecular Function Selective, ATP-competitive inhibitor of Syk kinase activity [2] [3]
Inhibition of GPVI Agonists Completely inhibits platelet activation induced by GPVI-specific agonists like CRP-XL and collagen-related peptides (CRP) [1] [4] [3]
Effect on PAR & ADP Agonists Does not suppress platelet aggregation or calcium flux induced by thrombin (PAR agonist) or ADP [1] [3]
Effect on GPIb-IX-V Signaling Does not inhibit VWF-induced platelet activation via the GPIb-IX-V receptor [3]

Mechanism of Action in the GPVI Signaling Pathway

The diagram below illustrates how this compound specifically blocks the GPVI signaling pathway.

gpvi_pathway GPVI GPVI Syk Syk GPVI->Syk Activates Collagen Collagen Collagen->GPVI PLCγ2 PLCγ2 Syk->PLCγ2 PRT060318 PRT060318 PRT060318->Syk Inhibits Ca2_Rise Ca2_Rise PLCγ2->Ca2_Rise Platelet_Activation Platelet_Activation Ca2_Rise->Platelet_Activation

As the diagram shows, platelet activation via GPVI is a multi-step process. When collagen binds to the GPVI receptor, it triggers an intracellular signaling cascade that leads to the activation of Syk kinase [5]. This compound enters this pathway by specifically binding to and inhibiting Syk [1] [2]. This action prevents the phosphorylation and activation of downstream effector phospholipase Cγ2 (PLCγ2), thereby blocking the rise in cytosolic calcium (Ca²⁺) that is essential for platelet functions like aggregation and secretion [1] [5] [3].

Quantitative Data on Inhibitory Effects

The following table consolidates key experimental findings from the literature on the effects of this compound on various platelet activation parameters.

Parameter / Assay Type Agonist (Receptor Pathway) Effect of this compound Experimental Context
Platelet Aggregation CRP-XL (GPVI) Complete inhibition [1] [3] Washed human platelets
Thrombin (PAR) No inhibition [1] Washed human platelets
ADP (P2Y) No inhibition [1] Washed human platelets
Cytosolic Ca²⁺ Rise (GPO)n peptides (GPVI) Abolished [1] Fura-2-loaded human platelets
Thrombin (PAR) No suppression [1] Fura-2-loaded human platelets
Thrombus Formation Fibrillar collagens (GPVI) Suppressed platelet activation & aggregation parameters [1] Human blood under high shear flow over collagen microspots
Dense Granule Secretion (ATP) CRP (GPVI) Abolished [3] Washed human platelets
VWF/Ristocetin (GPIb) No effect [3] Washed human platelets

Key Experimental Protocols

To help you evaluate or replicate these findings, here are summaries of the common methodologies used in the cited studies.

  • Light Transmission Aggregometry: This is a standard method to measure platelet aggregation. Washed human platelets or platelet-rich plasma (PRP) are stirred in a cuvette at 37°C. After adding an agonist (e.g., CRP-XL, thrombin), the increase in light transmission due to platelet aggregate formation is recorded. This compound is typically pre-incubated with platelets for a short period (e.g., 1-15 minutes) before agonist addition [1] [4] [3].
  • Cytosolic Ca²⁺ Measurement: Platelets are loaded with a fluorescent, ratiometric Ca²⁺ indicator dye like Fura-2 AM. The dye's fluorescence intensity changes upon binding to Ca²⁺. Loaded platelets are placed in a well-plate and pre-incubated with this compound. After adding an agonist, the fluorescence is measured (e.g., at 340 nm and 380 nm excitation), and the ratio is converted into nanomolar [Ca²⁺]i [1] [4] [6].
  • Whole Blood Thrombus Formation under Flow: This assay models arterial conditions. Blood is perfused over a microspot coated with collagen or other thrombogenic surfaces in a flow chamber at high shear rate (e.g., 1000 s⁻¹). Thrombus formation is monitored in real-time using microscopy. The effects of Syk inhibition are assessed by pre-treating the blood with this compound and analyzing parameters like platelet coverage and thrombus size [1].

Key Insights for Researchers

  • A Tool for Pathway Dissection: Due to its high selectivity for Syk downstream of GPVI, this compound is an excellent pharmacological tool for dissecting the contribution of the ITAM (GPVI) signaling pathway in platelet functional studies, especially when compared to G-protein coupled receptor pathways (PAR, ADP) [1] [3] [6].
  • Therapeutic Potential: The effectiveness of this compound in inhibiting thrombosis in animal models of Heparin-Induced Thrombocytopenia (HIT) – another condition involving an ITAM-based receptor (FcγRIIA) – highlights the therapeutic potential of Syk inhibition in thrombo-inflammatory diseases [2].
  • Priming Effects: One study suggests that GPVI stimulation can induce a "priming memory" in platelets, making them more responsive to subsequent agonists. Interestingly, Syk inhibition was effective at halting aggregation even when applied after the initial GPVI stimulus in such a priming context [4].

References

PRT-060318 in vivo thrombosis model validation

Author: Smolecule Technical Support Team. Date: February 2026

Summary of PRT-060318 Experimental Validation

Model Type Key Finding Experimental Readout Dosage & Administration
HIT (In Vivo) Prevents HIT antibody-induced thrombocytopenia and thrombosis [1] [2] Significantly higher nadir platelet counts; reduced thrombosis in lungs visualized with fluorescent platelets [1] [2] 30 mg/kg, orally (twice daily) [1] [2]
Thrombus Stability (Ex Vivo) Promotes breakdown and detachment of pre-formed thrombi [3] Reduced thrombus contractile and morphology scores under arterial flow (1000 s⁻¹) [3] 10 µM, post-perfused over pre-formed thrombi [3]
Platelet Aggregation (In Vitro) Completely inhibits HIT immune complex-induced platelet aggregation [1] [2] Inhibition of aggregation in human and transgenic mouse platelet-rich plasma (PRP) [1] [2] IC₅₀ ~ 4 nM (for Syk); 1-3 µM used in aggregation assays [1] [4]
Signaling (In Vitro) Inhibits FcγRIIA and GPVI signaling pathways in platelets [3] [5] Blocked phosphorylation of Syk and downstream effector PLCγ2; suppressed Ca²⁺ flux [3] [5] 5-10 µM in washed platelet assays [3] [5]

Detailed Experimental Protocols

The following section outlines the methodologies used to generate the data in the table above, providing a practical guide for experimental validation.

In Vivo HIT Model [1] [2]

This model validates this compound's efficacy in preventing the core pathologies of HIT: low platelet counts and thrombosis.

  • Animal Model: Transgenic mice expressing both human FcγRIIA and human PF4.
  • HIT Induction: Mice were injected with KKO, a HIT-like monoclonal antibody (20 mg/kg, i.p.), followed by heparin (1600 U/kg, s.c.) once daily.
  • Treatment Regimen: Experimental group received this compound (30 mg/kg in water) orally via gavage, twice daily for 7 days. Control group received vehicle only.
  • Outcome Measures:
    • Thrombocytopenia: Platelet counts were monitored daily over 7 days using a Hemavet analyzer.
    • Thrombosis: A novel imaging technique was used. Donor platelets were labeled with a fluorescent dye (Alexa750-anti-GPIX) and infused into recipient mice. After heparin challenge, lungs were excised, and fluorescence was imaged to quantify thrombosis.
Ex Vivo Thrombus Stability Assay [3]

This assay evaluates the compound's effect on pre-formed, platelet-rich thrombi under arterial shear conditions.

  • Thrombus Formation: Recalcified human whole blood was perfused over collagen-coated or human atherosclerotic plaque homogenate-coated coverslips at an arterial shear rate of 1000 s⁻¹ for 7 minutes.
  • Treatment: After thrombus formation, the thrombi were post-perfused with this compound (10 µM in buffer) or vehicle (DMSO) for 10 minutes at the same shear rate.
  • Outcome Measures: Brightfield images of the same field of view were taken every 60 seconds. Thrombus stability was assessed blind using a scoring system for:
    • Morphology: Organization of platelets from single cells to aggregates.
    • Contraction: Tightness of the platelet aggregate.
    • Multilayers: Size and height of the aggregate.
In Vitro Mechanistic & Specificity Assays

These experiments establish the molecular mechanism and selectivity of this compound.

  • Platelet Aggregation (PRP): HIT immune complexes (formed with heparin, PF4, and KKO antibody) were added to human or transgenic mouse platelet-rich plasma (PRP). This compound (0-3 µM) completely inhibited aggregation [1] [2].
  • Serotonin Release Assay (SRA): This is the "gold standard" for detecting HIT antibodies. This compound (1.0 µM) inhibited serotonin release from washed platelets incubated with HIT patient sera and low-dose heparin [2].
  • Calcium Flux: Fura-2-loaded washed human platelets were pre-treated with this compound (5 µM). The inhibitor blocked Ca²⁺ rises induced by GPVI agonists (e.g., CRP-XL) but not by thrombin or ADP, confirming specificity to the Syk-dependent pathway [5].
  • Western Blotting: Washed platelets were treated with this compound (5-10 µM) before activation. The inhibitor blocked Syk phosphorylation at Y352 and phosphorylation of its downstream target, PLCγ2 [2] [3].

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of the tyrosine kinase Syk (IC₅₀ = 4 nM) [4]. In HIT and other thrombosis models, it primarily blocks the signaling cascade downstream of the FcγRIIA and GPVI receptors.

G Heparin_PF4_Complex Heparin_PF4_Complex HIT_Antibody HIT_Antibody Heparin_PF4_Complex->HIT_Antibody FcγRIIA_Receptor FcγRIIA_Receptor HIT_Antibody->FcγRIIA_Receptor Binds Src_Kinases Src_Kinases FcγRIIA_Receptor->Src_Kinases Activates Syk Syk Src_Kinases->Syk Phosphorylates PLCγ2_Activation PLCγ2_Activation Syk->PLCγ2_Activation Activates Calcium_Release Calcium_Release PLCγ2_Activation->Calcium_Release Platelet_Activation Platelet_Activation Calcium_Release->Platelet_Activation Thrombosis Thrombosis Platelet_Activation->Thrombosis PRT060318 PRT060318 PRT060318->Syk Inhibits

Comparison with Other Inhibitors

Research directly comparing this compound to other kinase inhibitors in a thrombus stability model shows its potent effect [3].

Inhibitor Target Effect on Thrombus Stability
This compound Syk Strong reduction in contractile score, similar to Src inhibition [3]
Dasatinib Src family kinases Strong reduction [3]
Ticagrelor P2Y12 (ADP receptor) Strong reduction [3]
Indomethacin Cyclooxygenase (TxA2 synthesis) Strong reduction [3]
Ibrutinib Bruton's Tyrosine Kinase (Btk) Minor decrease [3]

The collective data robustly validates this compound as a potent and specific Syk inhibitor effective in preclinical HIT and thrombosis models. Its ability to destabilize existing thrombi suggests potential as an antiplatelet agent.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

340.20115941 g/mol

Monoisotopic Mass

340.20115941 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

2-{[(1R,2S)-2-aminocyclohexyl]amino}-4-[(3-methylphenyl)amino]pyrimidine-5-carboxamide

Dates

Last modified: 08-15-2023
1: Nanì S, Fumagalli L, Sinha U, Kamen L, Scapini P, Berton G. Src family kinases and Syk are required for neutrophil extracellular trap formation in response to β-glucan particles. J Innate Immun. 2015;7(1):59-73. doi: 10.1159/000365249. Epub 2014 Sep 24. PubMed PMID: 25277753.
2: Cheng S, Guo A, Lu P, Ma J, Coleman M, Wang YL. Functional characterization of BTK(C481S) mutation that confers ibrutinib resistance: exploration of alternative kinase inhibitors. Leukemia. 2015 Apr;29(4):895-900. doi: 10.1038/leu.2014.263. Epub 2014 Sep 5. PubMed PMID: 25189416.
3: Hoellenriegel J, Coffey GP, Sinha U, Pandey A, Sivina M, Ferrajoli A, Ravandi F, Wierda WG, O'Brien S, Keating MJ, Burger JA. Selective, novel spleen tyrosine kinase (Syk) inhibitors suppress chronic lymphocytic leukemia B-cell activation and migration. Leukemia. 2012 Jul;26(7):1576-83. doi: 10.1038/leu.2012.24. Epub 2012 Feb 7. PubMed PMID: 22362000.
4: Andre P, Morooka T, Sim D, Abe K, Lowell C, Nanda N, Delaney S, Siu G, Yan Y, Hollenbach S, Pandey A, Gao H, Wang Y, Nakajima K, Parikh SA, Shi C, Phillips D, Owen W, Sinha U, Simon DI. Critical role for Syk in responses to vascular injury. Blood. 2011 Nov 3;118(18):5000-10. doi: 10.1182/blood-2011-06-360743. Epub 2011 Aug 31. PubMed PMID: 21881044; PubMed Central PMCID: PMC3208305.
5: Reilly MP, Sinha U, André P, Taylor SM, Pak Y, Deguzman FR, Nanda N, Pandey A, Stolla M, Bergmeier W, McKenzie SE. PRT-060318, a novel Syk inhibitor, prevents heparin-induced thrombocytopenia and thrombosis in a transgenic mouse model. Blood. 2011 Feb 17;117(7):2241-6. doi: 10.1182/blood-2010-03-274969. Epub 2010 Nov 18. PubMed PMID: 21088136; PubMed Central PMCID: PMC3568699.

Explore Compound Types